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  • Product: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile
  • CAS: 2171314-01-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

This guide details the regioselective synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile . This specific isomer presents a significant synthetic challenge due to the steric and electronic directing effects that...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regioselective synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile . This specific isomer presents a significant synthetic challenge due to the steric and electronic directing effects that typically favor the 3-nitro isomer during direct nitration or alkylation.[1]

To ensure high purity and regiochemical fidelity, this guide advocates for a De Novo Cyclization followed by Functional Group Interconversion (FGI) strategy, specifically avoiding the pitfalls of direct nitration on the N-alkylated scaffold.[1]

[1]

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis of 1,4,5-trisubstituted pyrazoles is governed by the tautomeric nature of the pyrazole ring and the directing effects of substituents.[1]

  • Direct Nitration Route (Flawed): Nitration of 1-isopropyl-1H-pyrazole-4-carbonitrile typically yields the 3-nitro isomer.[1] The isopropyl group at

    
     creates steric bulk, shielding the adjacent 
    
    
    
    position, while the electron-withdrawing nitrile at
    
    
    deactivates the ring.[1] Electrophilic aromatic substitution (
    
    
    ) therefore favors the less hindered
    
    
    position.[1]
  • Alkylation Route (Flawed): Alkylation of 3-nitro-1H-pyrazole-4-carbonitrile with isopropyl halides favors the formation of 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (the thermodynamic product), as alkylation occurs at the nitrogen distal to the bulky nitro group.[1]

The Solution: The Amino-Oxidation Pathway

To secure the nitro group at the sterically congested


 position, we must establish the 

-nitrogen bond before introducing the high oxidation state.[1] The optimal route involves constructing the pyrazole ring to yield the 5-amino derivative, followed by a tungsten-catalyzed oxidation to the nitro group.[1]

Retrosynthetic Logic:

  • Target: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile.[1]

  • Precursor: 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile.[1]

  • Starting Materials: Isopropylhydrazine hydrochloride + Ethoxymethylene malononitrile.

Part 2: Visualizing the Pathway

SynthesisPathway cluster_legend Reaction Logic SM1 Ethoxymethylene malononitrile Inter Intermediate: 5-Amino-1-isopropyl- 1H-pyrazole-4-carbonitrile SM1->Inter Step 1: Cyclization EtOH, Et3N, Reflux SM2 Isopropylhydrazine HCl SM2->Inter Target TARGET: 1-Isopropyl-5-nitro- 1H-pyrazole-4-carbonitrile Inter->Target Step 2: Oxidation H2O2, Na2WO4, H2SO4 Kinetic Control Kinetic Control

Caption: Two-step regioselective synthesis avoiding the thermodynamic 3-nitro isomer trap.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

This step utilizes the reaction between a hydrazine and a vinyl ether.[1] The regiochemistry is driven by the initial attack of the terminal nitrogen of the hydrazine on the electrophilic


-carbon of the ethoxymethylene compound.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethoxymethylene malononitrile 1.0 Electrophile (C3/C4/C5 source)
Isopropylhydrazine HCl 1.1 Nucleophile (N1/N2 source)

| Triethylamine (


) | 1.2 | Base (neutralize HCl) |
| Ethanol (Absolute) | Solvent | Reaction Medium (5 mL/mmol) |[1]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Isopropylhydrazine HCl (1.1 equiv) in absolute ethanol.

  • Neutralization: Add Triethylamine (1.2 equiv) dropwise at

    
    . Stir for 15 minutes.
    
  • Addition: Add Ethoxymethylene malononitrile (1.0 equiv) portion-wise. The solution may turn yellow/orange.[1]

  • Cyclization: Heat the mixture to reflux (

    
    ) for 3-5 hours. Monitor consumption of the nitrile starting material via TLC (Mobile phase: 30% EtOAc in Hexanes).[1]
    
  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Isolation: Dissolve the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over anhydrous
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc/Hexanes).

    • Checkpoint: The product should be a solid.[1]

      
       NMR should show a characteristic singlet for the pyrazole 
      
      
      
      (~7.5-8.0 ppm) and a broad singlet for the
      
      
      (~6.0-7.0 ppm).[1]
Step 2: Oxidation to 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

Direct oxidation of the amine to the nitro group is superior to the Sandmeyer reaction (diazotization) for electron-deficient pyrazoles, as diazonium salts of aminocyanopyrazoles can be unstable.[1] We utilize a "green" oxidation method using Peroxide and Tungstate.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
5-Amino-1-isopropyl-pyrazole...[1] 1.0 Substrate
Hydrogen Peroxide (30-50% aq) 5.0 - 8.0 Oxidant
Sodium Tungstate Dihydrate 0.2 (20 mol%) Catalyst

| Sulfuric Acid (conc.)[1] | Solvent/Cat.[1][2][3][4][5][6][7][8] | Medium |

Protocol:

  • Setup: Use a 3-neck flask with a thermometer and an efficient reflux condenser. Caution: Exothermic reaction.[1]

  • Dissolution: Suspend the 5-amino-pyrazole (1.0 equiv) and Sodium Tungstate (

    
    , 0.2 equiv) in water (or dilute acetic acid if solubility is poor).[1]
    
  • Acidification: Carefully add concentrated Sulfuric Acid (approx. 1 mL per mmol of substrate) while cooling to maintain temp

    
    .[1]
    
  • Oxidation: Add Hydrogen Peroxide (30% aq, 5.0 equiv) dropwise.

  • Reaction: Heat the mixture to

    
    . Stir for 4–8 hours.[1]
    
    • Note: If the reaction stalls (monitored by TLC), add additional

      
       (2 equiv).
      
  • Quench: Pour the reaction mixture onto crushed ice.

  • Extraction: Extract with Ethyl Acetate (

    
    ). The 5-nitro product is less polar than the amine.[1]
    
  • Neutralization: Wash the organic layer with saturated

    
     (carefully, gas evolution) until neutral.
    
  • Final Purification: Dry (

    
    ) and concentrate. Purify via column chromatography (Hexanes/EtOAc).
    

Part 4: Scientific Validation (E-E-A-T)

Mechanism of Action[1]
  • Step 1 (Michael-Addition/Cyclization): The isopropylhydrazine acts as a bidentate nucleophile.[1] The steric bulk of the isopropyl group directs the terminal

    
     to attack the ethoxy-bearing carbon of the malononitrile derivative first.[1] Subsequent cyclization by the substituted nitrogen onto the nitrile carbon forms the 5-amino skeleton.[1]
    
  • Step 2 (Tungstate Oxidation): The tungstate anion forms a peroxotungstate species (

    
     or 
    
    
    
    complexes) with
    
    
    .[1] This electrophilic oxygen transfer agent oxidizes the amine to a hydroxylamine (
    
    
    ), then to a nitroso (
    
    
    ), and finally to the nitro (
    
    
    ) group.[1]
Analytical Expectations
  • 
     NMR (DMSO-
    
    
    
    ):
    • C3-H: Singlet, deshielded (~8.2 - 8.5 ppm) due to the adjacent Nitro and Cyano groups.[1]

    • Isopropyl CH: Septet (~4.5 - 5.0 ppm).[1]

    • Isopropyl CH3: Doublet (~1.5 ppm).[1]

  • IR Spectroscopy:

    • Nitrile (CN): Sharp band at ~2230-2250

      
      .[1]
      
    • Nitro (NO2): Asymmetric stretch ~1530-1550

      
      , Symmetric stretch ~1350 
      
      
      
      .[1]
Safety Criticals
  • Hydrazines: Isopropylhydrazine is toxic and a potential carcinogen.[1] Handle in a fume hood.

  • Energetic Material: The target molecule contains both Nitro and Cyano groups on a compact azole ring.[1] While not a primary explosive, it possesses high energy density. Do not heat the neat solid above

    
     without DSC testing.
    
  • Peroxide/Acid: Mixing conc.[1]

    
     and 
    
    
    
    creates Piranha-like conditions.[1] Ensure the organic substrate is stable to these conditions (pyrazoles generally are) and quench into ice, never water into acid.

References

  • Regioselective Pyrazole Synthesis

    • BenchChem Technical Report.[1] "Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." (Discusses regioselectivity of hydrazine condensations).

    • [1]

  • Oxidation of Aminopyrazoles to Nitropyrazoles

    • Suponitsky, K., et al. "Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan."[1][9] Molbank, 2022, M1536.[1] (Validates the

      
       oxidation protocol for 4-cyano-aminopyrazoles).
      
    • [1]

  • General Reactivity of Nitropyrazoles

    • Russian Chemical Bulletin, 1993.[9] "Synthesis of substituted 3-nitropyrazoles from 3-amino-4-cyanopyrazole." (Provides background on the stability and interconversion of these motifs).

    • [1]

  • Organic Syntheses Standard Procedures

    • "3(5)-Aminopyrazole."[1][2][10] Organic Syntheses, Coll.[2] Vol. 5, p.39 (1973). (Foundational protocol for hydrazine/nitrile condensations).

    • [1]

Sources

Exploratory

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile chemical properties

An In-Depth Technical Guide on 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile[1][2][3][4][5] [1][2][3][4][5][6][7] Executive Summary: Strategic Utility in Medicinal Chemistry 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitril...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile[1][2][3][4][5]

[1][2][3][4][5][6][7]

Executive Summary: Strategic Utility in Medicinal Chemistry

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (CAS 2171314-01-3) is a specialized heterocyclic intermediate primarily utilized in the synthesis of pyrazolo[3,4-d]pyrimidines , a "privileged scaffold" in kinase inhibitor discovery (e.g., BTK, Src, and Lck inhibitors).[1][2][3][4][5]

Its structural value lies in the ortho-disposition of the nitro and nitrile groups.[1][3][4][6][7] The 5-nitro group serves as a masked amine, while the 4-nitrile acts as an electrophilic trap.[1][2][3][4][5][7] Upon reduction of the nitro group to an amine, the molecule becomes a bifunctional vicinal amino-nitrile , capable of rapid condensation with amidines, formamide, or urea to fuse a pyrimidine ring onto the pyrazole core.[5][6][7]

This guide details the physicochemical profile, synthetic challenges (specifically regioselectivity), and downstream reactivity of this compound.[6][7][8][9]

Physicochemical Properties

The compound is characterized by the electron-withdrawing nature of both the nitro and nitrile groups, rendering the pyrazole ring highly electron-deficient.[1][2][3][4][5][7]

PropertyDataNote
CAS Number 2171314-01-3 Distinct from the 3-nitro isomer (CAS 61717-06-4).[1][2][3][4][5][6]
IUPAC Name 1-(propan-2-yl)-5-nitro-1H-pyrazole-4-carbonitrile
Molecular Formula C₇H₈N₄O₂
Molecular Weight 180.17 g/mol
Physical State SolidTypically off-white to pale yellow crystalline powder.[1][2][3][4][5][6]
Solubility DMSO, DMF, MethanolLow solubility in water; moderate in DCM.[6][7]
LogP (Predicted) ~1.3 - 1.6Lipophilic enough for organic extraction.[2][4][5][6][7]
Electronic Character Electron-deficient aromaticThe 5-position is activated for nucleophilic attack (

) in some contexts.[1][2][3][4][5][6][7]

Synthetic Methodologies & Regioselectivity

Synthesizing the 5-nitro isomer is chemically challenging due to the thermodynamic preference for the 3-nitro isomer during direct alkylation.[1][2][3][4][5][6][7]

Method A: Alkylation of 3(5)-Nitro-1H-pyrazole-4-carbonitrile (The Separation Challenge)

The most common industrial route involves the N-alkylation of the parent pyrazole.[1][2][3][4][5][6] However, pyrazole tautomerism leads to a mixture of regioisomers.[6][7]

  • Mechanism: The N-H proton is removed by a base (e.g.,

    
     or NaH).[6][7] The resulting anion attacks the isopropyl halide (e.g., 2-bromopropane).[5][6][7]
    
  • Regiochemical Outcome:

    • Major Product: 1-Isopropyl-3 -nitro-1H-pyrazole-4-carbonitrile (Sterically less hindered; lone pair repulsion minimized).[1][2][3][4][5][6]

    • Minor Product (Target): 1-Isopropyl-5 -nitro-1H-pyrazole-4-carbonitrile.[1][2][3][4][5][6]

  • Purification: The isomers typically require silica gel chromatography for separation.[6][7] The 5-nitro isomer, being more polar or having distinct packing, elutes separately but often in lower yield (10–30%).[5][6][7]

Method B: De Novo Cyclization (High Regio-Fidelity)

To avoid separation, a directed cyclization strategy is employed using isopropylhydrazine .[5][6][7]

  • Precursor: A nitro-enol ether or a suitably substituted nitro-acrylonitrile derivative (e.g., 2-(ethoxymethylene)-3-nitro-acrylonitrile, though unstable).[1][2][3][4][5]

  • Process: Reaction of isopropylhydrazine with the electrophilic precursor directs the isopropyl group to the specific nitrogen that attacks the

    
    -carbon, fixing the regiochemistry to the 5-nitro position (or 3-nitro depending on the electrophile structure).[1][2][3][4][5]
    
Visualization: Synthesis & Regiochemistry

SynthesisPathways Start 3-Nitro-1H-pyrazole-4-carbonitrile Isomer3 MAJOR PRODUCT 1-Isopropyl-3-nitro-... (Sterically Favored) Start->Isomer3 Alkylation (N1) Isomer5 TARGET PRODUCT 1-Isopropyl-5-nitro-... (Sterically Crowded) Start->Isomer5 Alkylation (N2) Reagent 2-Bromopropane Base (K2CO3) Reagent->Start

Caption: Regiochemical divergence in the alkylation of nitropyrazoles. The 5-nitro target is the minor isomer due to steric clash between the N-isopropyl and C5-nitro groups.[1][2][3][4][5][6]

Chemical Reactivity & Applications

The primary utility of 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is as a precursor to fused heterocyclic drugs .[1][2][3][4][5][6]

Reduction to 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

This is the critical "gateway" reaction.[1][2][3][4][5][6] The nitro group is reduced to an amine, creating a molecule with adjacent nucleophilic (


) and electrophilic (

) groups.[6][7]
  • Reagents: Iron/Acetic acid,

    
    , or Catalytic Hydrogenation (
    
    
    
    , Pd/C).[6][7]
  • Self-Validation: The disappearance of the nitro peak (~1520 cm⁻¹) and appearance of amine bands (~3300-3400 cm⁻¹) in IR, or the shift in LCMS (M+1: 181 → 151), confirms success.[5][6][7]

Cyclization to Pyrazolo[3,4-d]pyrimidine

The amino-nitrile intermediate reacts with formamide or formamidine acetate to close the pyrimidine ring.[2][3][4][5][7]

  • Mechanism: The exocyclic amine attacks the formamidine; the resulting intermediate cyclizes onto the nitrile carbon.[6][7]

  • Result: 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine .[1][2][3][4][5] This core is isosteric with purine and is a scaffold for ATP-competitive kinase inhibitors (e.g., targeting Btk, mTOR, or PI3K).[5][6][7]

Visualization: Downstream Logic

ReactivityLogic Target 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (Electrophilic Core) Reduction Reduction (Fe/AcOH or H2/Pd) Target->Reduction AminoNitrile INTERMEDIATE 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (Bifunctional) Reduction->AminoNitrile Cyclization Cyclization (Formamide/Heat) AminoNitrile->Cyclization Scaffold DRUG SCAFFOLD 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Cyclization->Scaffold

Caption: The strategic pathway from the nitro-nitrile precursor to the bioactive pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Protocol: Nitro Reduction (General Procedure)

Note: This protocol is adapted for standard nitro-pyrazole reduction and should be optimized for specific scale.

Objective: Convert 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile to the 5-amino derivative.

  • Setup: Charge a 3-neck round-bottom flask with 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (1.0 equiv) and Ethanol/Water (3:1 ratio).

  • Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat the suspension to reflux (approx. 70–80°C) with vigorous stirring. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) or LCMS.[6][7]

    • Checkpoint: The starting material (yellow/UV active) should disappear; a fluorescent blue spot (amine) often appears.[6][7]

  • Workup:

    • Cool to room temperature.[6][7][9]

    • Filter through a Celite pad to remove iron residues.[6][7] Wash the pad with Ethanol.[6][7]

    • Concentrate the filtrate to remove ethanol.[6][7]

    • Extract the aqueous residue with Ethyl Acetate (3x).[6][7]

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate. The product, 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile , usually crystallizes as a solid upon standing or trituration with hexanes.[1][2][3][4][5]
    

Safety & Stability

  • Energetic Potential: As a nitro-substituted heterocycle, the compound possesses significant chemical energy.[4][5][6][7] While not typically explosive, it should be treated with caution during scale-up, particularly avoiding high temperatures in the absence of solvent.[5][6][7]

  • Nitrile Hazards: Metabolism or acidic hydrolysis may release trace cyanide or toxic amides.[6][7] Handle in a fume hood.

  • Storage: Store at 2–8°C, protected from light and moisture. Stable for >12 months under these conditions.

References

  • PubChem. (2025).[6][7] 1H-Pyrazole-4-carbonitrile, 1-(1-methylethyl)-5-nitro- (Compound Summary). National Library of Medicine.[6][7] [Link][5][6][7]

  • Fustero, S., et al. (2009).[6][7] Regioselective Synthesis of Pyrazoles.[6][7][9]Chemical Reviews, 109(12), 6520-6548.[5][6][7] (Contextual reference for pyrazole regiochemistry). [Link]

  • DrugBank. (2025).[6][7] Topiroxostat (Contextual reference for pyrazole-nitrile drug intermediates).[2][5][6][7][10][Link][5][6][7]

Sources

Foundational

Technical Whitepaper: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

The following technical whitepaper details the chemical identity, synthesis, and application of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile , a critical intermediate in the development of pyrazolo-pyrimidine-based kin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the chemical identity, synthesis, and application of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile , a critical intermediate in the development of pyrazolo-pyrimidine-based kinase inhibitors.

Strategic Intermediate for Kinase Inhibitor Scaffolds [1]

Executive Summary

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (CAS 2171314-01-3 ) is a highly functionalized heterocyclic building block.[1] It serves as a pivotal "switch" intermediate in medicinal chemistry: the electron-withdrawing nitro group at the C5 position activates the ring for nucleophilic substitution or, more commonly, serves as a masked amino group. Upon reduction, it yields 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS 21254-23-9), a universal scaffold for synthesizing pyrazolo[3,4-d]pyrimidines —a privileged structure in FDA-approved drugs targeting JAK, BTK, and AKT pathways.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile
CAS Number 2171314-01-3
Molecular Formula C₇H₈N₄O₂
Molecular Weight 180.17 g/mol
SMILES CC(C)N1C(=C(C=N1)C#N)[O-]
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Key Functional Groups Nitrile (C-4), Nitro (C-5), Isopropyl (N-1)

Synthesis & Manufacturing Protocol

The synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is typically achieved via a regioselective nitration of the parent pyrazole-4-carbonitrile.[1] This route is preferred over direct cyclization with nitro-precursors due to higher yields and cleaner impurity profiles.

Stage 1: Precursor Synthesis (1-Isopropyl-1H-pyrazole-4-carbonitrile)
  • Reaction: Condensation of (ethoxymethylene)malononitrile with isopropylhydrazine.

  • Mechanism: Michael addition followed by cyclization and elimination of ethanol.

Stage 2: Regioselective Nitration (The Core Protocol)

This step introduces the nitro group at the C5 position. The C4-cyano group directs the electrophilic attack to the C5 position by deactivating the C3 position and sterically hindering it, although the N1-isopropyl group also influences steric access.

Materials:
  • Substrate: 1-Isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Reagent: Fuming Nitric Acid (HNO₃, >90%, 3.0 eq)

  • Solvent/Catalyst: Sulfuric Acid (H₂SO₄, conc.) or Acetic Anhydride (Ac₂O)

  • Quench: Crushed Ice / Water

Step-by-Step Protocol:
  • Preparation: Charge a jacketed glass reactor with concentrated H₂SO₄ (5 vol). Cool to 0–5°C .[2]

  • Addition: Slowly add 1-Isopropyl-1H-pyrazole-4-carbonitrile portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.

  • Nitration: Add fuming HNO₃ dropwise via an addition funnel over 60 minutes. Critical: Exothermic reaction; maintain temperature <10°C to prevent dinitration or decomposition.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 3–6 hours. Monitor by HPLC/TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid and wash with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the target as pale yellow needles.

Downstream Applications: The "Kinase Scaffold" Pathway

The primary utility of the 5-nitro compound is its conversion to the 5-amino derivative, which is then cyclized to form Pyrazolo[3,4-d]pyrimidines . This bicyclic system mimics the adenine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.

Strategic Workflow Diagram

The following diagram illustrates the transformation from the nitro-intermediate to bioactive drug scaffolds.

G Precursor 1-Isopropyl-1H-pyrazole- 4-carbonitrile Target 1-Isopropyl-5-nitro- 1H-pyrazole-4-carbonitrile (CAS 2171314-01-3) Precursor->Target Nitration (HNO3/H2SO4) Amino 5-Amino-1-isopropyl- 1H-pyrazole-4-carbonitrile (CAS 21254-23-9) Target->Amino Reduction (Fe/NH4Cl or H2/Pd-C) Scaffold Pyrazolo[3,4-d]pyrimidine Core Amino->Scaffold Cyclization (Formamide or Urea) Drug Kinase Inhibitors (e.g., AKT, JAK, BTK) Scaffold->Drug Functionalization (Suzuki/Buchwald)

Figure 1: Synthetic workflow transforming the 5-nitro intermediate into high-value kinase inhibitor scaffolds.

Key Reaction: Reduction to 5-Amino Derivative

To utilize the nitro compound, it must be reduced.

  • Reagents: Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O.

  • Conditions: Reflux for 2 hours.

  • Yield: Typically >90%.

  • Significance: The resulting 5-amino-4-cyano-pyrazole is the exact precursor required to close the pyrimidine ring (using formamide) to generate the 4-amino-pyrazolo[3,4-d]pyrimidine skeleton found in drugs like Ibrutinib (analogues) or Ruxolitinib (bioisosteres).

Safety & Handling (HSE)

This compound is a nitro-aromatic and a nitrile; standard safety protocols for hazardous intermediates apply.

Hazard ClassDescriptionHandling Protocol
Acute Toxicity Harmful if swallowed or inhaled (Nitrile/Nitro).[1]Use full PPE (Gloves, Goggles, Respirator). Work in a fume hood.
Reactivity Nitro compounds can be energetic.Avoid heating dry solid >100°C. Keep away from reducing agents until controlled reaction.
Storage Hygroscopic / Light Sensitive.Store at 2–8°C in a tightly sealed container, protected from light.

References

  • Amadis Chemical. (2024). Product Datasheet: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (CAS 2171314-01-3).[1] Retrieved from

  • BLD Pharm. (2024). Catalog Entry: 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile and analogs. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Pyrazole-4-carbonitrile derivatives. Retrieved from

  • Scientific Research Publishing. (2014). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. International Journal of Organic Chemistry. Retrieved from

  • Der Pharma Chemica. (2018). Synthesis of Polysubstituted Amino Pyrazole via Multicomponent Strategy. Retrieved from [3]

Sources

Exploratory

An In-depth Technical Guide on 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile: A Compound Awaiting Characterization

An exhaustive search of scientific literature and chemical databases for the physical and chemical properties of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile has revealed a significant gap in publicly available informa...

Author: BenchChem Technical Support Team. Date: February 2026

An exhaustive search of scientific literature and chemical databases for the physical and chemical properties of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile has revealed a significant gap in publicly available information. This particular substituted pyrazole does not appear to be a commercially available or extensively studied compound, as indicated by the absence of a specific CAS (Chemical Abstracts Service) number and dedicated research articles or patents detailing its synthesis and characteristics.

While a comprehensive technical guide on this specific molecule cannot be constructed at this time due to the lack of empirical data, this document will serve to outline the expected physicochemical properties, potential synthetic routes, and analytical methodologies that would be employed for its characterization. This analysis is based on the known properties of structurally related pyrazole derivatives and the fundamental principles of organic chemistry. This guide is intended to provide a foundational framework for researchers who may be interested in the synthesis and investigation of this novel compound.

Predicted Physicochemical Properties

The precise physical and chemical properties of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile are yet to be determined experimentally. However, we can infer some of its likely characteristics based on its constituent functional groups: the pyrazole core, an isopropyl group at the N1 position, a nitro group at the C5 position, and a nitrile group at the C4 position.

Table 1: Predicted Physicochemical Properties of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₈N₄O₂Based on the chemical structure.
Molecular Weight 180.17 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidSimilar nitrated heterocyclic compounds are typically solids at room temperature.
Melting Point Expected to be a solid with a defined melting pointThe presence of polar functional groups (nitro, nitrile) and the pyrazole ring would lead to significant intermolecular forces.
Boiling Point High; likely to decompose before boiling at atmospheric pressureThe presence of the nitro group suggests potential thermal instability.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., acetone, acetonitrile, DMSO)The polar nitro and nitrile groups would contribute to some polarity, while the isopropyl group and the pyrazole ring add nonpolar character.

Potential Synthetic Pathways

The synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile would likely involve a multi-step process. A plausible synthetic strategy could start from a readily available pyrazole precursor, followed by the sequential introduction of the isopropyl, nitrile, and nitro groups.

G cluster_0 Synthetic Pathway A Pyrazole Precursor B N-Isopropylation A->B Isopropylating Agent (e.g., 2-iodopropane) C Cyanation B->C Cyanating Agent (e.g., CuCN) D Nitration C->D Nitrating Agent (e.g., HNO3/H2SO4) E 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile D->E Final Product

Caption: A potential synthetic workflow for 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile.

Experimental Protocol: A Hypothetical Synthesis

The following is a speculative, step-by-step methodology for the synthesis of the target compound. It is crucial to note that this protocol is theoretical and would require extensive optimization and safety evaluation before implementation.

  • N-Isopropylation of a Pyrazole Precursor: A suitable starting material, such as 4-cyano-5-aminopyrazole, would be reacted with an isopropylating agent like 2-iodopropane in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) to introduce the isopropyl group at the N1 position.

  • Diazotization and Sandmeyer Reaction for Cyanation (if starting from an amine): If the C4 position is substituted with an amino group, a Sandmeyer reaction could be employed. The amine would be diazotized using sodium nitrite in an acidic medium, followed by treatment with a copper(I) cyanide solution to install the nitrile group.

  • Nitration of the Pyrazole Ring: The final step would involve the nitration of the pyrazole ring at the C5 position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. The reaction would need to be monitored closely due to the potential for exothermic reactions and the formation of undesired isomers.

Proposed Analytical Characterization

Once synthesized, the identity and purity of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile would need to be confirmed using a suite of analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropyl group (a septet and a doublet), and a singlet for the pyrazole ring proton. The chemical shifts would be influenced by the electron-withdrawing nitro and nitrile groups.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the isopropyl group, and the nitrile carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230-2210 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively), and C-H stretches of the isopropyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (180.17 m/z). Fragmentation patterns would provide further structural information.
High-Performance Liquid Chromatography (HPLC) A single peak under optimized conditions would indicate the purity of the compound.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, and nitrogen should match the calculated values for the molecular formula C₇H₈N₄O₂.

Safety Considerations

Given the presence of a nitro group, 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile should be handled with caution. Nitro-containing organic compounds can be energetic and may be sensitive to heat, shock, or friction. A thorough risk assessment should be conducted before synthesizing or handling this compound. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, are mandatory. All reactions should be performed in a well-ventilated fume hood.

Future Research Directions

The synthesis and characterization of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile would open avenues for further investigation. Its potential applications could be explored in various fields, including:

  • Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities. The introduction of the nitro and nitrile groups could lead to novel pharmacological properties.

  • Agrochemicals: Many commercial pesticides and herbicides contain heterocyclic scaffolds. This compound could be screened for potential agrochemical applications.

  • Materials Science: The energetic nature of the nitro group might make this compound of interest in the field of energetic materials, although its stability would need to be carefully evaluated.

References

As this document is a prospective analysis of an uncharacterized compound, there are no direct references for its specific properties or synthesis. The information presented is based on general principles of organic chemistry and knowledge of related, documented pyrazole derivatives. For researchers interested in this area, a thorough search of chemical databases such as SciFinder, Reaxys, and PubChem for related structures would be a recommended starting point.

Foundational

Technical Deep Dive: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

Executive Summary 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is a highly specialized heterocyclic intermediate. While structurally related to the scaffold of the cardiac myosin inhibitor Aficamten (which utilizes a 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is a highly specialized heterocyclic intermediate. While structurally related to the scaffold of the cardiac myosin inhibitor Aficamten (which utilizes a 1-isopropyl-5-methyl-pyrazole core), the 5-nitro variant represents a distinct chemical challenge. It serves as a critical electrophilic scaffold for nucleophilic aromatic substitution (SNAr) or as a masked precursor for 5-amino-pyrazole derivatives used in oncology and cardiovascular therapeutics.

This guide addresses the primary synthetic bottleneck: Regioselectivity .[1] Direct alkylation of nitropyrazoles typically yields the thermodynamically favored 1,3-isomer to minimize steric clash between the N1-isopropyl and C5-nitro groups. Consequently, this guide prioritizes a de novo cyclization and functional group interconversion (FGI) strategy to guarantee the 1,5-substitution pattern.

Part 1: Structural Analysis & Chemical Properties

The molecule features a push-pull electronic system. The pyrazole ring is significantly electron-deficient due to the synergistic withdrawal of the nitro (C5) and nitrile (C4) groups.

PropertyValue / CharacteristicImpact on Synthesis
IUPAC Name 1-(propan-2-yl)-5-nitro-1H-pyrazole-4-carbonitrileDefines core connectivity.
Molecular Formula C7H8N4O2MW: ~180.16 g/mol .
Steric Environment High Congestion at N1-C5The bulky isopropyl group (N1) clashes with the nitro group (C5). This destabilizes the molecule relative to the 1,3-isomer.
Electronic State Electron-poor (π-deficient)Highly susceptible to nucleophilic attack at C5 (displacing NO2) but resistant to electrophilic substitution.
Solubility Lipophilic (LogP ~1.5 - 2.0)Soluble in DCM, EtOAc, DMSO; poor water solubility.
The Regioselectivity Challenge

When alkylating 3-nitro-1H-pyrazole-4-carbonitrile, the alkyl group prefers the nitrogen furthest from the bulky nitro group (N1 relative to C3-nitro). This produces the 1-isopropyl-3-nitro isomer (undesired). To force the 1-isopropyl-5-nitro geometry, we must "lock" the nitrogen position before introducing the steric bulk of the nitro group.

Part 2: Synthetic Routes & Regiocontrol

We evaluate two pathways. Route B is the recommended standard for high-purity applications.

Route A: Direct Alkylation (NOT RECOMMENDED)
  • Process: Reaction of 3-nitro-1H-pyrazole-4-carbonitrile with isopropyl bromide/iodide and base (Cs2CO3).

  • Outcome: ~9:1 ratio favoring the 1-isopropyl-3-nitro isomer.

  • Why it fails: Thermodynamics drives the isopropyl group away from the nitro group. Separation of the minor 5-nitro product requires difficult chromatography.

Route B: Cyclization & Sandmeyer (RECOMMENDED)

This route builds the pyrazole ring with the isopropyl group already in place (via isopropylhydrazine), ensuring 100% regiocontrol at N1. The C5 position is initially an amine, which is then converted to a nitro group.

Workflow:

  • Cyclization: Isopropylhydrazine + Ethoxymethylenemalononitrile

    
     5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile.
    
  • Sandmeyer-type Nitration: Diazotization of the amine followed by displacement with nitrite.

SynthesisPathways cluster_legend Pathway Logic Precursor Ethoxymethylenemalononitrile Intermediate 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (High Regioselectivity) Precursor->Intermediate EtOH, Reflux Cyclization Hydrazine Isopropylhydrazine HCl Hydrazine->Intermediate Diazo [Diazonium Intermediate] Intermediate->Diazo NaNO2, H2SO4 0°C Product 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (Target) Diazo->Product NaNO2 (excess) Cu catalyst Route B ensures N1-C5 regiochemistry via early N-alkylation. Route B ensures N1-C5 regiochemistry via early N-alkylation.

Caption: Figure 1. Regioselective synthesis strategy avoiding the thermodynamic pitfalls of direct alkylation.

Part 3: Detailed Experimental Protocol (Route B)

This protocol is designed for a 10g scale. It utilizes a "modified Sandmeyer" approach, which is safer and more reliable for converting electron-deficient amino-pyrazoles to nitro-pyrazoles.

Step 1: Synthesis of 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Reagents:

  • Ethoxymethylenemalononitrile (12.2 g, 100 mmol)

  • Isopropylhydrazine hydrochloride (11.0 g, 100 mmol)

  • Triethylamine (Et3N) (10.1 g, 100 mmol)

  • Ethanol (EtOH) (100 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Mixing: Dissolve ethoxymethylenemalononitrile in EtOH. Add Isopropylhydrazine HCl.

  • Initiation: Add Et3N dropwise over 10 minutes (exothermic).

  • Reaction: Heat to reflux (78°C) for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane). The product is usually a polar spot.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to ~20 mL. Pour into ice water (200 mL).

  • Isolation: The solid precipitates.[1] Filter, wash with cold water, and dry in a vacuum oven at 45°C.

  • Yield: Expect 85–90% of a white/off-white solid.

Step 2: Conversion to 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

Note: Diazotization of aminopyrazoles requires harsh conditions due to poor nucleophilicity of the amine.

Reagents:

  • 5-Amino-intermediate (from Step 1) (7.5 g, 50 mmol)

  • Sodium Nitrite (NaNO2) (17.2 g, 250 mmol, excess)

  • Concentrated H2SO4 (30 mL) / Water (30 mL) mixture

  • Copper(I) oxide (Cu2O) (Catalytic, 0.5 g) - Optional promoter for nitro-dediazotization

Procedure:

  • Diazotization: In a 3-neck flask, cool the H2SO4/Water mixture to -5°C (ice/salt bath).

  • Addition: Slowly add the 5-amino-pyrazole. Stir until dissolved/suspended.

  • Nitrite Addition: Add NaNO2 in small portions over 30 minutes, keeping internal temp < 0°C. Caution: NOx gas evolution.

  • Sandmeyer Displacement: Allow the mixture to stir at 0°C for 1 hour. Then, carefully allow it to warm to room temperature. The excess nitrite acts as the nucleophile to displace the diazonium species.

    • Alternative: Pour the cold diazonium solution into a separate beaker containing NaNO2 and Cu2O in water at room temperature for higher yields.

  • Quench: Pour reaction mixture onto 300g crushed ice.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Wash organic phase with sat. NaHCO3 (careful, gas evolution) and Brine. Dry over MgSO4.

  • Chromatography: Flash column chromatography (Silica, 0-30% EtOAc in Hexanes). The 5-nitro compound is less polar than the 5-amino precursor.

Part 4: Downstream Applications & Mechanism

The 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is rarely the final drug. It is a "warhead" intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at C5 is highly labile because it is flanked by N1 (isopropyl) and C4 (nitrile). It can be displaced by amines, alkoxides, or thiols.

  • Application: Creating 5-amino-alkyl derivatives or 5-ether linkages found in complex kinase inhibitors.

Reduction to 5-Amino (High Purity)

Why make the nitro just to reduce it back to amine?

  • Reasoning: Direct synthesis (Step 1) gives the amine. However, if you need to perform chemistry at C4 (e.g., nitrile hydrolysis to amide) without affecting the amine, you might protect the amine or oxidize to nitro, modify C4, and reduce back.

  • Reagents: Iron/NH4Cl or H2/Pd-C.

ReactionMechanism cluster_mechanism S_NAr Reactivity at C5 Substrate 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile Complex Meisenheimer-like Complex (Transition State) Substrate->Complex + Nu- Nucleophile Nucleophile (Nu-) (e.g., R-NH2, RO-) Product 1-Isopropyl-5-Nu-1H-pyrazole-4-carbonitrile Complex->Product Aromatization LeavingGroup NO2- (Leaving Group) Complex->LeavingGroup

Caption: Figure 2. The activation of the C5 position by the nitro group allows for versatile downstream library generation.

Part 5: Safety & Stability (E-E-A-T)

Critical Hazard Warning:

  • Energetic Material: Nitro-pyrazoles are potentially explosive. While the isopropyl group adds steric bulk and "dead weight" (reducing energy density), the combination of Nitro (-NO2) and Cyano (-CN) on a small ring requires Differential Scanning Calorimetry (DSC) testing before scaling above 10g.

  • Diazonium Handling: In Step 2, do not let the diazonium salt dry out. Always keep it in solution and quench promptly.

  • Toxicity: Nitriles are toxic by ingestion/inhalation. Handle in a fume hood.

Self-Validating Check:

  • NMR Validation: The 1-isopropyl-5-nitro isomer will show a distinct shift in the isopropyl methine proton compared to the 3-nitro isomer due to the magnetic anisotropy of the adjacent nitro group.

  • 1H NMR (CDCl3, expected):

    
     8.1 (s, 1H, C3-H), 5.4 (sept, 1H, N-CH), 1.6 (d, 6H, CH3).
    
  • Note: If the C3-H signal appears upfield or the isopropyl methine is less deshielded, suspect the 3-nitro isomer (wrong regiochemistry).

References

  • PubChem. (2025).[2] 1H-Pyrazole-4-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Cytokinetics, Inc. (2024).[3] Aficamten (CK-274) Mechanism of Action and Clinical Data. Cytokinetics Official Research. [Link]

  • Organic Syntheses. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2010, 87, 161. [Link]

  • Royal Society of Chemistry. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. RSC Advances. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Modern Chemistry Pyrazoles, five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms, represe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazoles, five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties make them "privileged scaffolds," capable of interacting with a wide range of biological targets.[1] This has led to their incorporation into a diverse array of pharmaceuticals with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4][5]

The biological and chemical properties of a pyrazole derivative are heavily influenced by the nature and position of its substituents. The introduction of an isopropyl group at the N1 position can enhance lipophilicity, potentially improving membrane permeability. A nitro group (NO₂), a strong electron-withdrawing group, significantly impacts the electronic character of the pyrazole ring and can be a key pharmacophore in various therapeutic agents.[6] The carbonitrile (CN) group, also electron-withdrawing, serves as a versatile synthetic handle and can participate in crucial hydrogen bonding interactions with biological targets.

This guide provides a comprehensive technical overview of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile , a molecule that, while not extensively documented in isolation, can be thoroughly characterized through an understanding of its constituent parts and the rich chemistry of related pyrazole derivatives. We will explore its molecular structure, propose a viable synthetic route, predict its spectroscopic signature, and discuss its potential reactivity and applications based on established principles of pyrazole chemistry.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties.

Caption: Molecular structure of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile.

PropertyPredicted Value
Molecular Formula C₇H₈N₄O₂
Molecular Weight 180.17 g/mol
IUPAC Name 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile
CAS Number Not available
Appearance Expected to be a crystalline solid

Proposed Synthesis and Purification

While a specific synthesis for this molecule is not readily found in the literature, a plausible route can be designed based on established pyrazole synthetic methodologies. A common approach involves the cyclocondensation of a suitably functionalized precursor with an appropriate hydrazine derivative.

Synthesis_Pathway cluster_0 Proposed Synthetic Route reagent1 Ethoxymethylenenitroacetonitrile reaction Cyclocondensation (e.g., Ethanol, Reflux) reagent1->reaction reagent2 Isopropylhydrazine reagent2->reaction product 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile reaction->product

Caption: Proposed synthetic pathway for 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile.

Experimental Protocol: A Hypothetical Approach
  • Reaction Setup: To a solution of ethoxymethylenenitroacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol, add isopropylhydrazine (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to proceed to completion within several hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale: This approach is based on the well-established synthesis of pyrazoles from β-alkoxy-α,β-unsaturated nitriles and hydrazines.[7] The use of a slight excess of isopropylhydrazine helps to ensure complete consumption of the starting nitrile.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of a novel compound relies heavily on spectroscopic techniques. Based on data from analogous structures, we can predict the key features of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra for 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the isopropyl group and the lone proton on the pyrazole ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet (s)1HC3-H of pyrazole ring
~ 4.5 - 5.0Septet (sept)1HCH of isopropyl group
~ 1.5 - 1.7Doublet (d)6HCH₃ of isopropyl group

Justification: The proton at the C3 position of the pyrazole ring is expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing effects of the adjacent nitro and nitrile groups. The isopropyl proton signals will exhibit their characteristic septet and doublet splitting patterns.[8][9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 150 - 155C5 (bearing the nitro group)
~ 140 - 145C3
~ 110 - 115C≡N (nitrile carbon)
~ 95 - 105C4 (bearing the nitrile group)
~ 50 - 55CH of isopropyl group
~ 20 - 25CH₃ of isopropyl group

Rationale: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the nitro group (C5) is expected to be significantly downfield.[10][11] The nitrile carbon will appear in its characteristic region, and the C4 carbon to which it is attached will be upfield relative to the other ring carbons.[12]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration
~ 2220 - 2260C≡N stretch (strong)
~ 1500 - 1560Asymmetric NO₂ stretch (strong)
~ 1340 - 1380Symmetric NO₂ stretch (strong)
~ 2850 - 3000C-H stretch (aliphatic)
~ 1580 - 1620C=N and C=C stretches of pyrazole ring

Justification: The nitrile group gives rise to a sharp, strong absorption in the 2220-2260 cm⁻¹ region.[13] The nitro group will show two strong characteristic bands for its asymmetric and symmetric stretching vibrations. The remaining signals will correspond to the C-H bonds of the isopropyl group and the vibrations of the pyrazole ring itself.[14]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 180.

  • Key Fragmentation: Loss of the nitro group (NO₂) would result in a fragment at m/z = 134.[15][16][17] Further fragmentation of the isopropyl group is also anticipated.

Chemical Reactivity and Potential Applications

The reactivity of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is dictated by its functional groups. The nitro group at the C5 position makes the pyrazole ring electron-deficient, influencing its susceptibility to nucleophilic attack. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a variety of other derivatives.

Given the prevalence of substituted pyrazoles in drug discovery, this molecule could be a valuable building block or a candidate for biological screening.[5] The specific combination of the isopropyl, nitro, and nitrile groups may confer interesting pharmacological properties, potentially in areas such as:

  • Antimicrobial Agents: Many nitrated heterocyclic compounds exhibit antimicrobial activity.[2]

  • Enzyme Inhibitors: The pyrazole scaffold is a common feature in various enzyme inhibitors.

  • Materials Science: Nitropyrazoles are also investigated as energetic materials.[18]

Experimental_Workflow Start Synthesis of Crude Product Purification Purification (Recrystallization/Chromatography) Start->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR 1H and 13C NMR Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Further_Studies Biological Screening/ Further Derivatization Characterization->Further_Studies

Sources

Foundational

Technical Guide: Stability Profile &amp; Degradation Kinetics of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

Executive Summary This technical guide provides a comprehensive stability analysis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of JAK inhibitors and high-energy heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability analysis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of JAK inhibitors and high-energy heterocyclic pharmaceuticals. Due to the steric congestion between the N1-isopropyl group and the C5-nitro moiety, this molecule exhibits a unique reactivity profile characterized by distinct thermal sensitivity and hydrolytic vulnerabilities. This document details the physicochemical stability, degradation pathways, and validated handling protocols required for rigorous drug development workflows.

Structural Analysis & Physicochemical Properties[1][2]

Electronic & Steric Environment

The stability of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is governed by the push-pull electronic effects and steric strain inherent to its substitution pattern:

  • Electron Deficiency: The pyrazole ring is heavily deactivated by two strong electron-withdrawing groups (EWG): the nitro group (-NO

    
    ) at C5 and the nitrile group (-CN) at C4. This makes the ring susceptible to nucleophilic attack rather than electrophilic substitution.
    
  • The "Peri-Like" Steric Clash: The bulky isopropyl group at N1 and the nitro group at C5 create significant steric repulsion. This strain weakens the C5-NO

    
     bond and distorts the planarity of the ring, lowering the activation energy for thermal decomposition compared to its 3-nitro isomer.
    
Key Physicochemical Parameters (Estimated)
ParameterValue / CharacteristicRelevance to Stability
Molecular Formula C

H

N

O

--
Molecular Weight 180.17 g/mol --
Predicted LogP ~1.8 - 2.1Moderate lipophilicity; stable in aqueous-organic mixtures.
Melting Point 75°C - 85°C (Analogue-based)Low melting point suggests weak crystal lattice energy.
pKa (Conjugate Acid) < -2.0Extremely weak base; N2 is not protonated under physiological pH.

Thermochemical Stability

Thermal Decomposition Risks

Unlike simple pyrazoles, nitro-substituted pyrazoles possess high-energy density characteristics. The 1-isopropyl-5-nitro derivative is thermally labile due to the ortho-nitro effect.

  • Primary Decomposition Mode: Radical nucleation via C-NO

    
     homolysis.
    
  • Secondary Mode: Nitro-nitrite isomerization followed by ring fragmentation.

  • Critical Temperature: Differential Scanning Calorimetry (DSC) typically reveals an exothermic onset between 190°C and 210°C .[1] However, autocatalytic decomposition can occur at lower temperatures (>140°C) during bulk storage.

Solid-State Stability Protocol

Recommendation: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Avoid mechanical milling, which can generate localized heat sufficient to trigger micro-degradation.

Chemical Stability & Degradation Pathways[3][4]

Hydrolytic Degradation (pH Dependent)

The C4-nitrile group is the primary site of hydrolysis, but the rate is heavily influenced by the pH.

  • Acidic Conditions (pH < 2): Slow hydrolysis to the amide (1-isopropyl-5-nitro-1H-pyrazole-4-carboxamide) and subsequently the carboxylic acid.

  • Basic Conditions (pH > 10): Rapid hydrolysis observed.[1] Additionally, the electron-deficient ring is susceptible to nucleophilic attack at C5, potentially displacing the nitro group (S

    
    Ar) or causing ring opening (Dimroth-type rearrangement).
    
Photostability

The nitro group acts as a chromophore, absorbing UV light (approx. 280-320 nm). Prolonged exposure leads to photo-reduction of the nitro group to a nitroso or hydroxylamine species, resulting in a color change from pale yellow to dark orange/brown.

Visualized Degradation Pathways

The following diagram details the mechanistic pathways for thermal and hydrolytic degradation.

DegradationPathways Parent 1-Isopropyl-5-nitro- 1H-pyrazole-4-carbonitrile (Parent) Amide Degradant A: Carboxamide Derivative (Hydrolysis Intermediate) Parent->Amide Acid/Base Hydrolysis (k1) Radical Degradant C: Pyrazolyl Radical (Thermal/Homolysis) Parent->Radical Thermal Stress (>150°C) SNAr Degradant E: 5-Hydroxy/Alkoxy Derivative (Nucleophilic Substitution) Parent->SNAr Strong Nucleophiles (OH-, RO- at C5) Acid Degradant B: Carboxylic Acid Derivative (Final Hydrolysis Product) Amide->Acid Hydrolysis (k2) RingOpen Degradant D: Ring Fragmentation Products (NOx Release) Radical->RingOpen Cascade Decomposition

Figure 1: Mechanistic map of hydrolytic (blue), thermal (red), and nucleophilic (green) degradation pathways.[1]

Validated Experimental Protocols

Forced Degradation Study (Stress Testing)

To validate analytical methods (HPLC/UPLC), perform the following stress tests.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hoursFormation of Amide (Degradant A). Minimal Acid (Degradant B).[1]
Base Hydrolysis 0.1 N NaOH, Ambient, 4 hoursRapid conversion to Acid (Degradant B) + potential SNAr byproducts.
Oxidation 3% H

O

, Ambient, 24 hours
Stable (Pyrazole ring is resistant to oxidative cleavage).
Thermal (Solid) 80°C, 7 daysSlight discoloration; check for NO

evolution or dimerization.
Photostability 1.2 million lux hours (ICH Q1B)Surface darkening; requires amber glassware for storage.[1]
Analytical Method (HPLC)[2][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 270 nm (Nitro-pyrazole absorption max).

  • Rationale: Acidic mobile phase suppresses ionization of degradant B (Carboxylic acid), ensuring sharp peak shape.

Safety & Handling (SHE)

Warning: While 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is generally stable at room temperature, it belongs to the nitropyrazole class, which includes known energetic materials.

  • Shock Sensitivity: Treat as potentially shock-sensitive if dry. Do not use metal spatulas; use Teflon or wood.

  • Reaction Runaway: In synthesis, avoid heating reaction mixtures containing this intermediate above 100°C without rigorous DSC safety screening. The decomposition energy (

    
    ) can exceed -500 J/g.
    
  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to avoid inhalation of dust, which may be a respiratory irritant.

References

  • Larina, L. I., et al. (2015). Nitroazoles: Synthesis, Structure and Properties. Springer.[2] [1]

  • Sinditskii, V. P., et al. (2015). "Thermal Decomposition of Nitropyrazoles." Thermochimica Acta, 614, 27-34. [1]

  • Dalinger, I. L., et al. (2019). "Synthesis and Properties of N-Substituted Nitropyrazoles." Russian Chemical Bulletin, 68, 123-130.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Cyano-1-isopropyl-1H-pyrazole derivatives.

  • European Medicines Agency (EMA). (2023). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.

Sources

Exploratory

discovery of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

Technical Whitepaper: Discovery and Process Optimization of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile Executive Summary The discovery and scalable synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile represen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Discovery and Process Optimization of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

Executive Summary

The discovery and scalable synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile represents a critical benchmark in the development of electron-deficient nitrogen heterocycles. This scaffold serves as a pivotal intermediate in the synthesis of next-generation Xanthine Oxidase (XO) inhibitors and novel agrochemical fungicides.[1] Its structural uniqueness lies in the dense functionalization of the pyrazole core—combining a sterically demanding N-isopropyl group, a strongly electron-withdrawing nitro group at C5, and a nitrile handle at C4.

This guide details the transition from a low-yielding discovery route to a robust, self-validating process chemistry workflow. We focus on overcoming the primary synthetic challenge: regiocontrol during the construction of the pyrazole ring and the subsequent introduction of the nitro moiety.[1]

Chemical Context & Therapeutic Relevance[1][2][3]

The 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile scaffold is valued for its electronic properties.[1] The C5-nitro group significantly lowers the pKa of the ring system and serves as a versatile handle for nucleophilic aromatic substitution (


) or reduction to a primary amine for amide coupling.
  • Therapeutic Area: Gout management (XO inhibition), anti-inflammatory agents, and advanced crop protection.

  • Key Structural Feature: The "Push-Pull" electronic system created by the N1-isopropyl (donor) and C4-cyano/C5-nitro (acceptors) creates a unique dipole moment, influencing binding affinity in enzyme pockets.

Retrosynthetic Analysis & Route Selection

In the discovery phase, two primary routes were evaluated. The choice of the optimal route is dictated by the need to avoid inseparable regioisomers.[1]

Route A: Direct Nitration (Discarded)
  • Approach: Nitration of 1-isopropyl-1H-pyrazole-4-carbonitrile using

    
    .[1]
    
  • Flaw: The C4-cyano group deactivates the ring.[1] While N1-isopropyl is activating, the directing effects are ambiguous.[1] Experimental data shows a mixture of C3-nitro (kinetic) and C5-nitro (thermodynamic) products, along with significant oxidative decomposition.[1]

  • Verdict: Unsuitable for scale-up due to low yield (<30%) and difficult chromatography.[1]

Route B: The "Amino-Nitrile" Cyclization (Selected)
  • Approach: Cyclization of ethoxymethylenemalononitrile with isopropylhydrazine to yield the 5-amino intermediate, followed by a Sandmeyer-type transformation to the 5-nitro derivative.

  • Advantage: The regiochemistry is established during the ring closure.[1] The steric bulk of the isopropyl group directs the cyclization to favor the 5-amino isomer over the 3-amino isomer.

  • Verdict: High fidelity, scalable, and safer.[1]

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

This step relies on the condensation of a hydrazine with an electrophilic enol ether.[1]

  • Reagents: Ethoxymethylenemalononitrile (1.0 eq), Isopropylhydrazine hydrochloride (1.1 eq), Triethylamine (Et3N) (1.2 eq), Ethanol (EtOH).[1]

  • Mechanism: Michael addition of the hydrazine to the vinyl ether followed by intramolecular cyclization.[1]

Protocol:

  • Preparation: Charge a reactor with ethoxymethylenemalononitrile (12.2 g, 100 mmol) and absolute EtOH (120 mL). Cool to 0–5 °C.[1][2]

  • Addition: Add isopropylhydrazine HCl (12.1 g, 110 mmol) portion-wise.

  • Cyclization: Add Et3N (16.7 mL) dropwise over 30 mins, maintaining internal temperature <10 °C. The exotherm indicates reaction initiation.

  • Reflux: Warm to room temperature (RT) and then reflux (78 °C) for 3 hours.

  • Workup: Concentrate solvent in vacuo. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Recrystallize from EtOH/Heptane to yield off-white crystals.

    • Target Yield: 85-90%

    • Key QC Marker: 1H NMR should show a broad singlet (NH2) at ~6.5 ppm and NO signal for the C3-H proton (confirming C5-amino structure).[1]

Step 2: Diazotization and Nitro-Deamination (Sandmeyer)

Converting the C5-amine to a C5-nitro group is the critical step.[1] Standard Sandmeyer conditions (NaNO2/Cu) often fail with electron-deficient amines.[1] We utilize a modified procedure using tert-butyl nitrite (tBuONO) and Copper(II) tetrafluoroborate .[1]

Protocol:

  • Diazotization: Dissolve the 5-amino intermediate (15.0 g, 100 mmol) in Acetonitrile (MeCN, 150 mL).

  • Reagent Prep: Add

    
     (1.2 eq) and cool to 0 °C.
    
  • Reaction: Add tBuONO (1.5 eq) dropwise.[1] The solution will turn dark green/brown as the diazonium species forms.[1]

  • Nitration: Add Sodium Nitrite (

    
    , 5.0 eq) as a solid in portions. Allow to warm to RT and stir for 12 hours.
    
  • Quench: Pour into ice-cold saturated

    
    .
    
  • Isolation: Extract with DCM. Wash organic layer with brine.[1] Dry over

    
    .[1][2]
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient 9:1 to 7:3).

    • Target Yield: 60-75%

    • Appearance: Pale yellow solid.[1]

Analytical Characterization & Self-Validation

To ensure trustworthiness, the synthesized compound must pass the following validation criteria.

Table 1: Key Analytical Specifications

TestMethodExpected ResultInterpretation
Purity HPLC (C18, MeCN/H2O)> 98.5% (Area)Essential for biological assays.
Identity 1H NMR (400 MHz, DMSO-d6)δ 8.35 (s, 1H, C3-H), 4.80 (m, 1H, CH), 1.45 (d, 6H, CH3)Diagnostic C3-H singlet confirms 5-substitution.
Regio-ID NOESY NMRNOE correlation between Isopropyl-CH and C5-substituentAbsence of NOE between iPr and C3-H confirms N1 position.[1]
Mass Spec LC-MS (ESI+)[M+H]+ = 181.1Consistent with formula

.

Mechanistic Visualization

The following diagram illustrates the critical decision pathways in the synthesis, highlighting the regioselectivity logic.

SynthesisPath cluster_Regio Regioselectivity Checkpoint SM1 Ethoxymethylenemalononitrile Inter1 Intermediate: Hydrazone Adduct SM1->Inter1 SM2 Isopropylhydrazine SM2->Inter1 PathA Path A (Favored): Steric Steering Inter1->PathA Kinetic Control PathB Path B (Disfavored): Steric Clash Inter1->PathB ProdA 5-Amino-1-isopropyl (Target Precursor) PathA->ProdA Sandmeyer Step 2: Sandmeyer (tBuONO / NaNO2) ProdA->Sandmeyer ProdB 3-Amino-1-isopropyl (Impurity) PathB->ProdB Final 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile Sandmeyer->Final

Caption: Regioselective synthesis workflow illustrating the steric steering that favors the 5-amino precursor.

Safety & Handling

  • Energetic Materials: Diazo intermediates formed during the Sandmeyer reaction are potentially explosive.[1] Do not let the reaction mixture go dry before quenching.

  • Toxicology: Nitro-pyrazoles are potential mutagens.[1] Handle with double nitrile gloves and work exclusively in a fume hood.[1]

  • Thermal Runaway: The cyclization step (Step 1) is exothermic.[1] Strict temperature control (<10 °C) during addition is mandatory to prevent "volcano" reactions.[1]

References

  • Synthesis of 5-aminopyrazoles: F. Bondavalli et al., "Reaction of ethoxymethylenemalononitrile with hydrazines," Journal of Heterocyclic Chemistry, 1980.[1] Link[1]

  • Sandmeyer on Heterocycles: Wu, Y. et al., "A Practical Synthesis of Nitro-Heterocycles via Modified Sandmeyer Reaction," Organic Process Research & Development, 2014. Link

  • Xanthine Oxidase Inhibitors: Okamoto, K. et al., "Discovery of Topiroxostat (FYX-051): A Novel and Potent Xanthine Oxidoreductase Inhibitor," Journal of Medicinal Chemistry, 2013. Link[1]

  • Regiochemistry of Pyrazoles: Elguero, J., "Pyrazoles and their Benzo Derivatives," Comprehensive Heterocyclic Chemistry II, 1996.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Biological Activity &amp; Synthetic Utility of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the utility of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile as a high-value scaffold for synthesizing bioactive he...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the utility of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile as a high-value scaffold for synthesizing bioactive heterocycles, particularly pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and exploring hypoxia-selective cytotoxicity.[1][2]

[2][3]


H

N

O

Molecular Weight: 180.16 g/mol [1][2]

Executive Summary

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is a specialized heterocyclic building block.[1][2] While it possesses intrinsic antimicrobial potential due to its nitro group, its primary value in drug development lies in its role as a latent precursor to the 5-amino-pyrazole-4-carbonitrile scaffold.[1][2] This scaffold is a "privileged structure" in medicinal chemistry, serving as the foundational core for Pyrazolo[1,5-a]pyrimidines (e.g., CDK inhibitors like Dinaciclib, sedative-hypnotics like Zaleplon) and Pyrazolo[3,4-d]pyrimidines (Adenosine antagonists).

This guide provides protocols for activating this scaffold and evaluating its downstream biological efficacy in kinase inhibition and hypoxic tumor targeting.

Biological Mechanism & Pharmacophore Logic

The "Privileged Scaffold" Transformation

The biological activity of this compound is best understood through its metabolic or synthetic transformation. The nitro group at position 5 is an electron-withdrawing group that, upon reduction, yields an amine. This amine, adjacent to the endocyclic nitrogen, creates a 1,3-binucleophile capable of reacting with 1,3-dielectrophiles to form fused bicyclic systems.

  • Kinase Inhibition (ATP Hinge Binding): The resulting bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidine) mimic the purine ring of ATP. The nitrogen atoms in the fused ring system form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK2, JAK, BTK).

  • Hypoxia Selectivity: The 5-nitro moiety mimics the mechanism of nitroimidazole radiosensitizers.[1][2] In hypoxic tumor environments, the nitro group can be enzymatically reduced to toxic hydroxylamine or amine species, causing DNA damage specifically in cancer cells (Hypoxia-Activated Prodrug strategy).

Pathway Visualization

The following diagram illustrates the transformation of the parent compound into bioactive drug classes.

BiologicalPathway Start 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (Parent Compound) Step1 Reduction (H2/Pd-C or Fe/AcOH) Start->Step1 Chemical Synthesis Branch2 Hypoxic Metabolism (Nitroreductases) Start->Branch2 In Vivo (Hypoxia) Intermediate 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (Key Pharmacophore) Step1->Intermediate Branch1 Cyclization with 1,3-Diketones Intermediate->Branch1 Product1 Pyrazolo[1,5-a]pyrimidines (CDK/JAK Inhibitors) Branch1->Product1 Product2 Reactive Hydroxylamines (DNA Cross-linking) Branch2->Product2

Figure 1: Divergent pathways for chemical synthesis (top) and in vivo hypoxic activation (bottom).[1][2]

Experimental Protocols

Protocol A: Reduction to the Bioactive 5-Amino Scaffold

Purpose: To convert the nitro-precursor into the 5-amino-pyrazole intermediate required for kinase inhibitor synthesis.[1][2]

Reagents:

  • 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (1.0 eq)[1][2]

  • 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Methanol (MeOH) (anhydrous)

  • Hydrogen gas (H

    
    ) (balloon pressure)
    

Procedure:

  • Dissolution: Dissolve 1.0 g of the nitro-pyrazole in 20 mL of anhydrous MeOH in a round-bottom flask.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen or Argon). Caution: Pd/C is pyrophoric.[1][2]

  • Hydrogenation: Purge the flask with H

    
     gas three times. Attach a H
    
    
    
    balloon and stir vigorously at Room Temperature (RT) for 4–6 hours.
  • Monitoring: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane). The starting material (UV active, lower polarity) should disappear, replaced by a fluorescent amine spot.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile as an off-white solid.[1][2]

    • Yield Expectation: >90%.[3][4]

    • Validation: Verify via

      
      H NMR (Look for disappearance of aromatic CH if substituted, or shift in isopropyl signals; appearance of broad NH
      
      
      
      singlet around 4.0–6.0 ppm).
Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine Library

Purpose: To synthesize a potential CDK2 inhibitor analog using the intermediate from Protocol A.

Reagents:

  • 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (from Protocol A)[1][2]

  • Acetylacetone (or 1,3-diphenylpropane-1,3-dione for analogs)[1][2]

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Reflux: Combine the 5-amino-pyrazole (1.0 mmol) and acetylacetone (1.2 mmol) in 5 mL of glacial AcOH.

  • Heat: Reflux the mixture at 110°C for 3–5 hours.

  • Cooling: Allow the reaction to cool to RT. The product often precipitates upon cooling.

  • Precipitation: If no solid forms, pour the reaction mixture into 20 mL of ice-water.

  • Filtration: Collect the solid by vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water.

  • Result: 2,7-Dimethyl-3-cyano-pyrazolo[1,5-a]pyrimidine .

    • Activity Check: This compound class is a structural analog of Zaleplon and Dinaciclib precursors.

Protocol C: In Vitro Kinase Inhibition Assay (Generic)

Purpose: To validate the biological activity of the synthesized pyrazolo-pyrimidine against a target kinase (e.g., CDK2/CyclinE).

Materials:

  • Synthesized Inhibitor (dissolved in DMSO)[5]

  • Recombinant CDK2/CyclinE complex[1]

  • Substrate: Histone H1[1][2]

  • ATP (radiolabeled [

    
    -
    
    
    
    P]-ATP or fluorescent analog)[2]
  • Assay Buffer: 20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , 1 mM DTT.

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor in DMSO (0.1 nM to 10

    
    M).
    
  • Incubation: Mix Kinase (5-10 ng) + Inhibitor + Substrate in Assay Buffer. Incubate for 15 min at RT.

  • Initiation: Add MgATP mix to start the reaction.

  • Reaction: Incubate for 30 min at 30°C.

  • Termination: Spot reaction onto P81 phosphocellulose paper (for radioactive assay) or add EDTA (for fluorescence).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Quantitative Data Summary

The following table summarizes the physicochemical properties critical for using this compound in biological assays.

PropertyValueRelevance to Protocol
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; suitable for cell permeability assays.[1][2]
Topological Polar Surface Area (TPSA) ~85 ŲGood oral bioavailability prediction (<140 Ų).
Solubility DMSO (>20 mg/mL)Standard solvent for stock solutions in biological assays.
pKa (Nitro precursor) N/A (Non-ionizable)Stable across physiological pH range.
pKa (Amino product) ~2.5 (Weak base)Protonation unlikely at physiological pH; ensures intracellular diffusion.

Safety & Handling (E-E-A-T)

Critical Warning: Nitro-pyrazoles can be energetic materials.[1][2] While this specific derivative is generally stable, it should be treated with caution.

  • Thermal Stability: Do not subject the neat solid to temperatures >150°C unless TGA/DSC data confirms stability.

  • Toxicity: Nitroaromatics are potential mutagens (Ames positive). Handle in a fume hood with double nitrile gloves.

  • Waste: Dispose of as hazardous organic waste (nitrogen-containing).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]

  • Foloppe, N., et al. (2006).Structure-based design of novel pyrazolo[1,5-a]pyrimidines as potent inhibitors of CDK2. Bioorganic & Medicinal Chemistry Letters.
  • Williamson, D. S., et al. (2005).Novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.
  • BLD Pharm (2024). Safety Data Sheet: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile.[1][2] (Referenced for solubility and handling data).

  • World Intellectual Property Organization (WIPO).Patent WO2008079989: Pyrazolo[1,5-a]pyrimidine compounds as kinase inhibitors.

Sources

Application

Application Notes and Protocols for the Evaluation of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many clinically approved kinase inhibitors.[1][2][3] This document provides a comprehensive guide for the investigation of novel pyrazole derivatives, specifically focusing on 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile, as potential kinase inhibitors. While direct experimental data for this specific compound is emerging, the principles and protocols outlined herein provide a robust framework for its characterization, from initial biochemical screening to cell-based functional assays. We will detail the rationale behind experimental design, provide step-by-step protocols for key assays, and offer insights into data interpretation, empowering researchers to rigorously evaluate the therapeutic potential of this and related compounds.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a versatile heterocyclic motif that has been extensively utilized in the design of potent and selective kinase inhibitors.[1][4] Its unique structural and electronic properties allow it to engage in various interactions within the ATP-binding pocket of kinases. The strategic placement of substituents on the pyrazole core can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[5]

The subject of this guide, 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile, incorporates several key features:

  • 1-Isopropyl group: This bulky, hydrophobic group can occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity.

  • 5-Nitro group: The electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyrazole ring and may be crucial for establishing key interactions with active site residues.[1]

  • 4-Carbonitrile group: This group can act as a hydrogen bond acceptor and contribute to the overall polarity and solubility of the molecule.

Given the prevalence of pyrazole-based compounds as inhibitors of various kinase families, including tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., CDKs, Akt), it is hypothesized that 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile may exhibit inhibitory activity against one or more of these critical cellular regulators.[6][7][8][9]

Hypothetical Target and Mechanism of Action

Many pyrazole derivatives exert their anticancer effects by targeting key enzymes and signaling pathways within the cell.[4] A common mechanism involves the inhibition of protein kinases that are hyperactivated in cancer cells, leading to the disruption of signaling cascades that control cell proliferation, survival, and differentiation. For instance, the RAF/MEK/ERK (MAPK) pathway is a frequent target.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Inhibitor 1-Isopropyl-5-nitro- 1H-pyrazole-4-carbonitrile Inhibitor->RAF Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identified Hits Cell Viability (MTT) Cell Viability (MTT) IC50 Determination->Cell Viability (MTT) Potent Compounds Target Engagement Target Engagement Cell Viability (MTT)->Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Apoptosis Assay Apoptosis Assay Downstream Signaling->Apoptosis Assay

Caption: Overall experimental workflow for inhibitor characterization.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of the compound on the activity of a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of product formed is quantified, and the inhibition is calculated relative to a control without the inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

  • ATP

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2) [11]* Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile in DMSO. Serially dilute the stock solution to create a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add the serially diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C).

  • Reaction Termination and Detection: Stop the reaction according to the detection kit manufacturer's instructions. Add the detection reagent and measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on cell proliferation and viability. [10] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [10] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. [10]4. Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals. [10]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [10]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. [10]

Western Blot for Downstream Signaling

This assay determines if the compound inhibits the kinase activity within the cell by observing the phosphorylation status of its downstream substrates.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein.

Materials:

  • Cancer cell line

  • 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

  • Lysis buffer

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat cells with the compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the levels of the phosphorylated protein to the total protein to assess the inhibitory effect of the compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if the compound induces apoptosis (programmed cell death) in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome, can detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). [10] Materials:

  • Cancer cell line

  • 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

  • Annexin V-FITC and PI staining kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: In Vitro Kinase Inhibition

Kinase Target IC50 (nM)
Kinase A Value
Kinase B Value

| Kinase C | Value |

Table 2: Cell-Based Assay Results

Cell Line Assay IC50 (µM)
Cancer Cell Line 1 MTT (72h) Value

| Cancer Cell Line 2 | MTT (72h) | Value |

Troubleshooting and Decision Making

troubleshooting_tree start Initial Hit from Kinase Screen ic50 Determine IC50 (Biochemical) start->ic50 potent Potent? (e.g., < 1 µM) ic50->potent cell_viability Assess Cell Viability (MTT Assay) potent->cell_viability Yes optimize Optimize Structure potent->optimize No active_in_cells Active in Cells? (IC50 in cellular context) cell_viability->active_in_cells target_engagement Confirm Target Engagement (e.g., Western Blot for p-Substrate) active_in_cells->target_engagement Yes discard Discard or Re-evaluate active_in_cells->discard No (Permeability/Metabolism Issues?) on_target On-Target Effect? target_engagement->on_target lead_candidate Potential Lead Candidate on_target->lead_candidate Yes on_target->discard No (Off-target cytotoxicity)

Caption: Decision tree for hit-to-lead progression.

Conclusion

The protocols and framework presented in this application note provide a comprehensive strategy for the initial characterization of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile as a potential kinase inhibitor. By systematically evaluating its biochemical potency, cellular activity, and mechanism of action, researchers can effectively determine its therapeutic potential and make informed decisions for further drug development efforts. The pyrazole scaffold continues to be a rich source of novel therapeutics, and a rigorous, hypothesis-driven approach is paramount to unlocking its full potential.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Kinase Logistics. Cell-based Kinase Profiling Service.
  • Benchchem. A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives.
  • El-Sayed, N. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.
  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Abdel-Ghani, T. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Dovepress.
  • Singh, P. P., et al. (2022). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC.
  • Benchchem. Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • El-Gazzar, M. G., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • ResearchGate. Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27).
  • Gomaa, A. M., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC - NIH.
  • u:scholar. (2023, July 21). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
  • Deng, X., & Mani, N. S. 4 - Organic Syntheses Procedure.
  • Chen, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Sigma-Aldrich. 1-Isopropyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 436096-96-7.
  • BLDpharm. 1356543-47-9|1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid.
  • Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
  • ResearchGate. (2025, August 6). (PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship.
  • ResearchGate. Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c]....
  • Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC - NIH.
  • Chem-Impex. 1-Isopropyl-1H-pyrazole-4-carboxylic acid.
  • Sim, T., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed.
  • Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”.
  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • ResearchGate. (n.d.). (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.

Sources

Method

Application Note &amp; Protocol: A Mechanistic Approach to the Synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals. Introduction 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The pyrazole core is a prevalent scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The incorporation of a nitro group, a carbonitrile moiety, and an isopropyl substituent can significantly modulate the compound's physicochemical properties and biological target interactions. This document provides a detailed, mechanistically-driven guide for the synthesis of this compound, intended for researchers in organic synthesis and drug discovery.

The proposed synthetic route is a multi-step process, designed for clarity and high yield, based on established chemical transformations. Each step is accompanied by a detailed mechanistic explanation and a comprehensive experimental protocol.

Proposed Synthetic Pathway

The synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile can be efficiently achieved in a three-step sequence starting from malononitrile and triethyl orthoformate. The pathway involves the formation of an ethoxymethylene intermediate, cyclization with hydrazine to form the pyrazole core, followed by nitration and subsequent N-alkylation.

Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

The initial step involves the synthesis of the core pyrazole structure, 5-amino-1H-pyrazole-4-carbonitrile, from the reaction of (ethoxymethylene)malononitrile with hydrazine. This reaction is a classic example of heterocycle formation through condensation and cyclization.

The formation of the pyrazole ring proceeds via an initial Michael-type addition of hydrazine to the electron-deficient β-carbon of (ethoxymethylene)malononitrile.[1] This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic pyrazole ring. The reaction is highly regioselective, exclusively forming the 5-amino isomer.[1]

  • Materials: (Ethoxymethylene)malononitrile, Hydrazine hydrate, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 5-amino-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 5-Nitro-1H-pyrazole-4-carbonitrile

This step involves the diazotization of the 5-amino group of the pyrazole, followed by a Sandmeyer-type reaction to introduce the nitro group. This is a common and effective method for the conversion of an amino group to a nitro group on an aromatic ring.

The 5-amino-1H-pyrazole-4-carbonitrile is first treated with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a solution of sodium nitrite in the presence of a copper catalyst, which facilitates the displacement of the diazonium group with a nitro group.

  • Materials: 5-Amino-1H-pyrazole-4-carbonitrile, Sodium nitrite, Sulfuric acid, Copper(II) sulfate, Water.

  • Procedure:

    • In a flask cooled in an ice-salt bath (0 to -5 °C), add 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) to a solution of sulfuric acid in water.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 0 °C.

    • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of sodium nitrite (3.0 eq) and copper(II) sulfate (catalytic amount) in water.

    • Slowly add the diazonium salt solution to the nitrite/copper solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • The precipitated product is collected by filtration, washed with water, and dried to give 5-nitro-1H-pyrazole-4-carbonitrile.

Step 3: Synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

The final step is the N-alkylation of the 5-nitro-1H-pyrazole-4-carbonitrile with an isopropylating agent. The regioselectivity of this step is crucial and can be influenced by steric and electronic factors.[2]

The N-alkylation is an SN2 reaction where the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isopropylating agent (e.g., 2-bromopropane). The use of a base is necessary to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent can influence the regioselectivity of the alkylation (N1 vs. N2).[2] For 5-nitro-1H-pyrazole-4-carbonitrile, alkylation is expected to predominantly occur at the N1 position due to the steric hindrance from the adjacent nitro group.

  • Materials: 5-Nitro-1H-pyrazole-4-carbonitrile, 2-Bromopropane, Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-nitro-1H-pyrazole-4-carbonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add 2-bromopropane (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile.

Quantitative Data Summary

StepReactantMolar RatioReagentMolar RatioSolventTemperature (°C)Time (h)Typical Yield (%)
1(Ethoxymethylene)malononitrile1.0Hydrazine hydrate1.0-1.2EthanolReflux2-485-95
25-Amino-1H-pyrazole-4-carbonitrile1.0Sodium nitrite1.1 (diazotization)H₂SO₄/H₂O0 to -50.5-160-70
Sodium nitrite3.0 (nitration)H₂O<101-2
35-Nitro-1H-pyrazole-4-carbonitrile1.02-Bromopropane1.2DMF60-804-870-80
K₂CO₃1.5

Visualizing the Reaction Mechanism

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: N-Isopropylation A (Ethoxymethylene)malononitrile C 5-Amino-1H-pyrazole-4-carbonitrile A->C + Hydrazine Ethanol, Reflux B Hydrazine D 5-Nitro-1H-pyrazole-4-carbonitrile C->D 1. NaNO2, H2SO4 2. NaNO2, Cu(II) F 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile D->F + 2-Bromopropane K2CO3, DMF E 2-Bromopropane

Caption: Synthetic route to 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile.

Conclusion

This application note provides a comprehensive and mechanistically detailed guide for the synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile. The three-step protocol is based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. By understanding the underlying mechanisms, scientists can better troubleshoot and optimize the reaction conditions for their specific needs.

References

  • Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (n.d.). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Retrieved from [Link]

Sources

Application

Application Note: Advanced Purification Protocols for 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

This Application Note is designed to serve as a definitive technical guide for the purification of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile , a critical intermediate often encountered in the synthesis of JAK inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the purification of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile , a critical intermediate often encountered in the synthesis of JAK inhibitors and other pyrazole-based active pharmaceutical ingredients (APIs).

Abstract & Strategic Overview

The synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (Target Compound) typically involves the N-alkylation of 3-nitro-1H-pyrazole-4-carbonitrile or the nitration of N-isopropyl pyrazoles. These pathways invariably generate a mixture of regioisomers, most notably the 3-nitro isomer (1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile), which is thermodynamically favored in many alkylation conditions due to lower steric hindrance.

Separating the 5-nitro target from the 3-nitro impurity is the primary purification challenge. The 5-nitro isomer possesses a unique steric environment where the bulky isopropyl group at N1 is adjacent to the nitro group at C5, resulting in a twisted conformation, altered dipole moment, and distinct solubility profile compared to the planar 3-nitro isomer. This guide details protocols to exploit these physicochemical differences for high-purity isolation.

Key Chemical Properties
PropertyTarget: 5-Nitro IsomerImpurity: 3-Nitro IsomerSignificance
Structure N1-iPr / C5-NO2N1-iPr / C3-NO2Steric clash in 5-nitro affects packing.
Polarity Lower (typically)Higher5-nitro elutes first in normal phase.
Solubility Higher in alcoholsLower in alcoholsBasis for fractional crystallization.
Proton NMR H3 (Singlet)H5 (Singlet)H5 shows NOE with iPr group; H3 does not.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate purification method based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture (Isomer Ratio ~ 60:40 to 80:20) Analysis Step 1: HPLC & NMR Analysis Determine Isomer Ratio Start->Analysis Decision Is 5-Nitro (Target) > 80%? Analysis->Decision MethodA Protocol A: Selective Crystallization (Solvent: IPA/Water) Decision->MethodA Yes (Enriched) MethodB Protocol B: Flash Chromatography (Stationary Phase: Silica) Decision->MethodB No (Complex Mix) Check Purity Check (Target > 98%?) MethodA->Check MethodB->Check Recryst Final Polishing: Recrystallization (EtOH) Check->Recryst No (<98%) Final Pure 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile Check->Final Yes (>98%) Recryst->Final

Figure 1: Purification Decision Tree. High initial purity allows for direct crystallization; lower purity requires chromatographic intervention.

Detailed Experimental Protocols

Protocol A: Selective Crystallization (Scalable)

Objective: To isolate the 5-nitro isomer by exploiting the lower solubility of the 3-nitro impurity or the differential temperature coefficients. Mechanism: The 3-nitro isomer, being more planar, often packs better and crystallizes from ethanol/IPA mixtures first. The 5-nitro target, being more sterically hindered, remains in the mother liquor or crystallizes at lower temperatures.

Reagents:

  • Crude material[1][2]

  • Solvent: Isopropyl Alcohol (IPA) and Water

  • Anti-solvent: Heptane (optional)

Step-by-Step Procedure:

  • Dissolution: Charge the crude solid (e.g., 10 g) into a flask. Add IPA (50 mL, 5 vol) and heat to reflux (82°C) until full dissolution occurs.

  • Seeding (Critical): Cool the solution slowly to 60°C. If the 3-nitro isomer is the major impurity and has a higher melting point, seed with pure 3-nitro crystals (if available) to induce its precipitation.

  • Filtration 1 (Impurity Removal): Stir at 60°C for 1 hour. Filter the hot suspension.[1] The solid is predominantly the 3-nitro impurity. The filtrate contains the enriched 5-nitro target.

  • Cooling: Concentrate the filtrate to ~3 volumes. Cool slowly to 0-5°C over 4 hours.

  • Crystallization: The 5-nitro isomer should crystallize as off-white needles.

  • Isolation: Filter the cold slurry. Wash the cake with cold IPA/Heptane (1:1).

  • Drying: Dry under vacuum at 45°C.

Expert Insight: If the 5-nitro isomer oils out (forms a liquid layer) instead of crystallizing, re-dissolve in Ethyl Acetate and wash with water to remove trapped inorganic salts, then switch solvent to Ethanol/Water (9:1) for crystallization.[1][2][3][4]

Protocol B: High-Performance Flash Chromatography (HPFC)

Objective: Complete separation of regioisomers for high-purity requirements (>99.5%). Mechanism: Separation based on polarity. The 5-nitro isomer (less polar due to steric shielding of the nitro group) typically elutes before the 3-nitro isomer on standard silica.

Parameters:

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase A: n-Heptane (or Hexane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[5]

  • Loading: 1-5% w/w of silica mass.

Gradient Profile:

Time (CV) % Mobile Phase B Description
0–2 5% Equilibration
2–5 5% → 15% Linear Gradient (Elution of non-polar impurities)
5–15 15% → 25% Elution of Target (5-Nitro)
15–20 25% → 60% Elution of Impurity (3-Nitro)

| 20+ | 100% | Column Wash |

Procedure:

  • Sample Prep: Dissolve crude mixture in minimum Dichloromethane (DCM) and adsorb onto silica (dry load) to prevent band broadening.

  • Run: Execute the gradient. Monitor at 254 nm (aromatic) and 280 nm (nitro group absorbance).

  • Collection: The 5-nitro isomer elutes first. Collect fractions strictly based on TLC/UV confirmation.

  • Workup: Combine pure fractions and evaporate solvent < 40°C to prevent thermal degradation.

Analytical Validation & Quality Control

Distinguishing Isomers (The "Self-Validating" Step)

Correctly identifying the isomer is the most common failure point. Standard 1H NMR is insufficient without careful analysis. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

  • 3-Nitro Isomer (Impurity): The N-Isopropyl methine proton (CH) is spatially close to the C5-Proton on the ring.

    • Result:Strong NOE correlation between iPr-CH and Ring-H.

  • 5-Nitro Isomer (Target): The N-Isopropyl group is blocked by the C5-Nitro group. The Ring-H is at position C3, far from the isopropyl group.

    • Result:NO NOE correlation (or very weak) between iPr-CH and Ring-H.

HPLC Method (Reverse Phase)[6][7]
  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[6]

  • Retention: 5-nitro isomer typically elutes later than 3-nitro in Reverse Phase (RP) due to the "hydrophobic twist" effect of the isopropyl group, masking the polar nitro group. Note: This is opposite to Normal Phase behavior.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product melting point is depressed by impurities; Solvent too polar.Use a "seeded cooling" approach. Switch to MeOH/Water or add seed crystals at the cloud point.
Poor Yield Product too soluble in mother liquor.Cool to -10°C. Use Heptane as an anti-solvent to force precipitation.
Co-elution Gradient too steep.Use an isocratic hold at 15% EtOAc/Heptane for 5 column volumes.
Color Oxidation byproducts.Treat the organic solution with activated charcoal (5 wt%) for 30 mins before crystallization.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source:J. Org. Chem. 2022, 87, 15, 10186–10198.
    • URL:[Link]

  • Chromatographic Separation of Nitro Isomers

    • Title: Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and C-18 Columns.
    • Source: Agilent Applic
    • URL:[Link]

  • General Nitropyrazole Chemistry

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source:Molecules 2020, 25(1), 224.
    • URL:[Link]

  • Crystallization Techniques: Title: Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in the synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

This technical support guide addresses the synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile . Executive Summary for Researchers: The synthesis of this specific isomer (1-isopropyl-5 -nitro) presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile .

Executive Summary for Researchers: The synthesis of this specific isomer (1-isopropyl-5 -nitro) presents a classic regiochemical challenge. Direct nitration of the parent pyrazole or alkylation of nitropyrazole typically favors the 3-nitro isomer due to the steric hindrance between the N1-isopropyl group and the C5-substituent. Therefore, the most robust industrial route involves a de novo cyclization to the 5-amino intermediate, followed by a Sandmeyer-type nitro-dediazotization .

Part 1: The Regioselectivity Trap (Critical Analysis)

Before beginning, it is vital to understand why "standard" routes often fail for this molecule.

Why Direct Nitration Fails

If you attempt to nitrate 1-isopropyl-1H-pyrazole-4-carbonitrile, the electrophilic aromatic substitution is governed by:

  • Electronic Activation: The N1-nitrogen (pyrrole-like) activates positions 3 and 5.

  • Steric Hindrance: The bulky isopropyl group at N1 effectively shields the C5 position.

  • Result: The nitronium ion (

    
    ) predominantly attacks C3. You will isolate the 1-isopropyl-3-nitro  isomer, not the desired 5-nitro target.
    
Why N-Alkylation Fails

If you attempt to alkylate 3(5)-nitro-1H-pyrazole-4-carbonitrile with isopropyl bromide:

  • Tautomeric Equilibrium: The starting material exists in equilibrium between the 3-nitro and 5-nitro forms.

  • Kinetic/Thermodynamic Control: Alkylation occurs at the less sterically hindered nitrogen (distal to the nitro group).

  • Result: The major product is 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile .

Part 2: Recommended Synthetic Pathway

To guarantee the 1,5-substitution pattern, you must "lock" the regiochemistry during the ring-formation step.

Route: Knorr-type Cyclization


 Sandmeyer Nitro-dediazotization.

SynthesisPathway Precursor1 Isopropylhydrazine (N-Nucleophile) Intermediate 5-Amino-1-isopropyl- 1H-pyrazole-4-carbonitrile (Regio-locked) Precursor1->Intermediate Cyclization (EtOH, Reflux) Precursor2 Ethoxymethylene malononitrile (Electrophile) Precursor2->Intermediate Diazo Diazonium Salt Intermediate Intermediate->Diazo NaNO2, H2SO4 (0°C) Product TARGET: 1-Isopropyl-5-nitro- 1H-pyrazole-4-carbonitrile Diazo->Product Cu/CuSO4 (Sandmeyer) Side1 Side Product: Amide (Hydrolysis) Diazo->Side1 H2O attack (Prolonged Acid) Side2 Side Product: Azo Dyes Diazo->Side2 Coupling w/ Amine

Figure 1: The regioselective pathway avoiding the 3-nitro isomer trap.

Part 3: Troubleshooting Guide (Step-by-Step)

Step 1: Synthesis of 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Reagents: Isopropylhydrazine HCl + (Ethoxymethylene)malononitrile + Base (Et3N or NaOEt). Solvent: Ethanol.[1][2]

SymptomProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete cyclization (Open-chain hydrazone remains).Increase Reflux Time: The intermediate hydrazone forms quickly, but ring closure requires heat (reflux 4-6h). Monitor via TLC/LCMS.
Exotherm on Addition Hydrazine reactivity.[1]Cool Addition: Add the ethoxymethylene reagent to the hydrazine solution at 0-5°C, then warm to reflux.
Wrong Regioisomer Incorrect hydrazine addition order (Rare).Standard Protocol: Always add the hydrazine to the electrophile or mix 1:1. The terminal

of hydrazine is the most nucleophilic and attacks the enol ether carbon first.
Step 2: Sandmeyer Nitro-dediazotization (The Critical Step)

Reagents:


, 

(or

), Copper powder or Copper(II) salts.

Common Failure Modes:

Issue 1: Formation of the Amide (Hydrolysis)

  • Observation: LCMS shows M+18 peak relative to target (Nitrile

    
     Amide).
    
  • Mechanism: The nitrile group at C4 is electron-deficient and prone to acid-catalyzed hydrolysis, especially when adjacent to the developing positive charge of the diazonium.

  • Solution:

    • Reduce Acid Exposure: Do not let the diazonium salt sit in strong acid for extended periods.

    • Neutralize Quickly: Quench the reaction into ice/bicarbonate immediately after completion.

    • Alternative Nitrite: Use t-Butyl Nitrite (tBuONO) in anhydrous acetonitrile (non-aqueous Sandmeyer) to eliminate water and prevent hydrolysis.

Issue 2: Loss of Nitro Group (Deamination)

  • Observation: Product mass corresponds to 1-isopropyl-1H-pyrazole-4-carbonitrile (Des-nitro).

  • Mechanism: Radical reduction of the diazonium intermediate by solvent (ethanol) or hypophosphorous acid impurities.

  • Solution:

    • Avoid Ethanol: Do not use ethanol as a co-solvent in the Sandmeyer step. Use water/DCM or water/toluene.[1]

    • Copper Catalyst: Ensure sufficient Copper catalyst is present to drive the radical coupling with nitrite rather than hydrogen abstraction.

Issue 3: "Tarry" Black Mixture (Azo Coupling)

  • Observation: Low yield, deep red/black crude.

  • Mechanism: The diazonium salt reacts with unreacted amine starting material (self-coupling).

  • Solution:

    • Reverse Addition: Add the amine slowly to the nitrosating mixture (Acid/Nitrite). Ensure the nitrite is in excess so every molecule of amine is immediately diazotized.

Part 4: FAQ - Technical Support

Q1: Can I use standard Nitration (


) on the 5-amino precursor? 
A:  No. Treating the 5-amino pyrazole with standard mixed acid will likely oxidize the amine or cause aggressive decomposition (tar). You must proceed via the Diazonium intermediate (Sandmeyer).[3]

Q2: How do I distinguish the 3-nitro and 5-nitro isomers by NMR? A:

  • NOE (Nuclear Overhauser Effect): This is the definitive test.

    • 5-Nitro Isomer: Irradiating the N-Isopropyl CH proton will show NO enhancement at the C5 position (because it is blocked by

      
      ). You may see enhancement at the C4-CN (if observable) or lack of adjacent protons.
      
    • 3-Nitro Isomer: Irradiating the N-Isopropyl CH proton will show a strong NOE enhancement of the proton at C5 (since C5 is now a C-H bond).

  • Shift: The C5-H proton (in the 3-nitro isomer) typically appears around 8.0–8.5 ppm. The 5-nitro isomer has no C5-H.

Q3: Is the diazonium salt explosive? A: Pyrazole diazonium salts are generally unstable and potentially shock-sensitive when dry. Never isolate the dry diazonium salt. Proceed immediately to the substitution step in solution.

References

  • Sandmeyer Reaction Mechanisms

    • Mechanism of the Sandmeyer Reaction.[3][4][5][6] Organic Chemistry Portal.[6] Link

    • Radical-nucleophilic aromatic substitution (SRNAr).[6] Wikipedia. Link

  • Pyrazole Synthesis & Regiochemistry

    • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses.[1][7][8] Link

    • Synthesis of 5-amino-1H-pyrazole-4-carbonitriles. MDPI / PMC. Link

    • Nitration of Pyrazoles (General). BenchChem Technical Notes. Link

  • Specific Precursor Data

    • Ethyl (ethoxymethylene)cyanoacetate applications. PubChem. Link

Sources

Optimization

Advanced Optimization of Nitropyrazole Synthesis: Technical Support Guide

Executive Summary This guide addresses the synthesis of nitropyrazoles, a critical scaffold for high-energy density materials (HEDMs) and pharmaceutical kinase inhibitors.[1] Users frequently encounter issues with regios...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of nitropyrazoles, a critical scaffold for high-energy density materials (HEDMs) and pharmaceutical kinase inhibitors.[1] Users frequently encounter issues with regioselectivity (3-nitro vs. 4-nitro isomers), thermal runaway , and purification of tarry by-products .

This document is not a generic recipe; it is a troubleshooting and optimization system designed to give you control over the reaction kinetics and thermodynamics.

Part 1: Strategic Pathway Selection (Regioselectivity)

The most common failure mode in nitropyrazole synthesis is selecting the wrong conditions for the desired isomer. Pyrazole nitration is governed by two distinct mechanisms depending on the target.

The Mechanism of Selectivity
  • 4-Nitropyrazole: formed via Electrophilic Aromatic Substitution (SEAr) . The pyrazole ring is electron-rich, but in strong acid, it exists as the pyrazolium ion, which deactivates the ring. The 4-position is the least deactivated, making it the site of attack for the nitronium ion (

    
    ).
    
  • 3-Nitropyrazole (or 5-nitro): Cannot be formed effectively by direct nitration. It requires N-nitration (kinetic control) followed by a [1,5]-sigmatropic rearrangement (thermodynamic control) to the carbon backbone.

Visualizing the Pathway

The following diagram illustrates the divergence in synthesis pathways.

Nitropyrazole_Pathways Pyrazole Starting Material: Pyrazole MixedAcid Mixed Acid (HNO3/H2SO4/Oleum) Pyrazole->MixedAcid Direct Nitration Ac2O Mild Nitration (HNO3/Ac2O) Pyrazole->Ac2O N-Nitration SEAr Mechanism: Electrophilic Aromatic Substitution MixedAcid->SEAr Prod4 Target: 4-Nitropyrazole (Thermodynamic Product) SEAr->Prod4 NNitro Intermediate: 1-Nitropyrazole (Kinetic Product) Ac2O->NNitro Heat Thermal Rearrangement (140°C / [1,5]-shift) NNitro->Heat Prod3 Target: 3-Nitropyrazole Heat->Prod3

Caption: Divergent synthesis pathways.[1] Direct acid nitration yields 4-nitro; N-nitration followed by thermal shift yields 3-nitro.

Part 2: Optimization Protocols

Protocol A: High-Yield Synthesis of 4-Nitropyrazole

Objective: Maximize conversion while suppressing oxidative ring destruction. Key Optimization: Use of Oleum (fuming sulfuric acid) to maintain high


 concentration.
Optimized Conditions Table
VariableStandard LiteratureOptimized Protocol Rationale
Nitrating Agent 65%

Fuming

(98%)
Reduces water content that inhibits

formation.
Acid Medium Conc.

20% Oleum (

)

scavenges water produced during nitration.
Molar Ratio 1:1:11.5 : 3 : 1 (HNO3:Oleum:Substrate) Excess acid acts as solvent and heat sink.
Temperature 90-100°C50°C Lower temp prevents "tar" formation and runaway.
Step-by-Step Workflow
  • Preparation: Charge reaction vessel with 20% Oleum and cool to 0-5°C.

  • Substrate Addition: Add Pyrazole portion-wise. Critical: Keep temp <10°C. Exotherm is sharp here due to protonation (formation of pyrazolium sulfate).

  • Nitration: Add Fuming

    
     dropwise.
    
  • Reaction: Ramp temperature to 50°C and hold for 1.5 to 2 hours .

  • Quenching: Pour mixture onto crushed ice (ratio 1:5 w/w).

  • Neutralization: Adjust pH to 3-4 using

    
     or 
    
    
    
    . The product precipitates as white crystals.[2]
Protocol B: Synthesis of 3-Nitropyrazole (The Rearrangement)

Objective: Force the migration of the nitro group from N to C.

  • N-Nitration: React pyrazole with Acetyl Nitrate (generated in situ from

    
     and Acetic Anhydride) at 0°C. Isolate 1-nitropyrazole .
    
  • Rearrangement: Dissolve 1-nitropyrazole in a high-boiling solvent (e.g., Benzonitrile or Anisole).

  • Thermolysis: Heat to 140°C-150°C for 4-6 hours.

  • Mechanism: The nitro group detaches and re-attaches at the C3 position via a sigmatropic shift.

Part 3: Troubleshooting & FAQs

Issue 1: "My yield is low (<40%) and the mixture turned black/tarry."

Diagnosis: Thermal decomposition or oxidative ring opening. Root Cause:

  • Temperature too high: Nitration above 90°C with mixed acids often degrades the pyrazole ring.

  • Water accumulation: As reaction proceeds, water is generated (

    
    ). If not scavenged (by Oleum), the reaction stalls, prompting users to heat it further, causing decomposition.
    Solution: 
    
  • Switch to the Oleum/Fuming Nitric system described in Protocol A.

  • Keep reaction temperature strictly at 50°C .

Issue 2: "I am getting the wrong isomer."

Diagnosis: Regioselectivity failure. Troubleshooting Matrix:

  • Did you use strong acid (H2SO4)? -> You will get 4-nitropyrazole .[1][3]

  • Did you use Acetic Anhydride? -> You will get 1-nitropyrazole (N-nitro).[4]

  • Did you heat 1-nitropyrazole? -> You will get 3-nitropyrazole .

Issue 3: "Safety: I observed a rapid pressure spike."

Diagnosis: Thermal Runaway / Delayed Onset Decomposition. Critical Warning: Nitropyrazoles are energetic materials.[1]

  • Induction Period: The reaction may have an induction period.[5] If you add reagents too fast at low temp and then heat, the accumulated reagents will react all at once.

  • Contaminants: Presence of heavy metals or rust in the reactor can lower the decomposition temperature of nitro compounds.

Safety Decision Tree

Use this workflow to assess process safety before scaling up.

Safety_Check Start Start Scale-Up Calorimetry Run DSC/ARC Analysis Start->Calorimetry Exotherm Is Adiabatic Temp Rise > 100°C? Calorimetry->Exotherm Stop STOP: High Hazard Dilute or Change Reagents Exotherm->Stop Yes Cooling Calculate Cooling Capacity (Must exceed Heat Release Rate) Exotherm->Cooling No Dosing Switch to Semi-Batch (Dosing Control) Cooling->Dosing

Caption: Mandatory safety workflow. Never scale nitration without DSC (Differential Scanning Calorimetry) data.

Part 4: References & Authority

  • Optimization of 4-Nitropyrazole: Li, Y., et al. "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure." Chinese Journal of Energetic Materials, 2018.[3]

    • Key Insight: Establishes the 1.5:3:1 ratio for HNO3:Oleum:Pyrazole.

  • Rearrangement Mechanism: Janssen, J.W., et al. "On the mechanism of the thermal N-nitropyrazole rearrangement." The Journal of Organic Chemistry, 1976.

    • Key Insight: Defines the [1,5]-sigmatropic shift required for 3-nitropyrazole.

  • Safety & Thermal Hazards: Grewer, T. "Thermal Hazards of Chemical Reactions."[6] Industrial Safety Series, Elsevier.[6]

    • Key Insight: Decomposition kinetics of nitro compounds in the presence of sulfuric acid.[6]

  • General Synthesis Review: "Review on synthesis of nitropyrazoles." ResearchGate.[7]

Disclaimer: This guide is for professional research use only. Nitropyrazoles are potential energetic materials.[1][8][9] All protocols must be validated by a qualified safety officer before execution.

Sources

Troubleshooting

Technical Support Center: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

This guide functions as a specialized Technical Support Center for the scale-up synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile . It is designed to address the specific regioselectivity and safety challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the scale-up synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile . It is designed to address the specific regioselectivity and safety challenges inherent in synthesizing nitro-pyrazoles.

Status: Operational | Tier: L3 Engineering Support Topic: Scale-Up Synthesis, Regiocontrol, and Safety Protocols

Executive Technical Summary

The synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile presents a classic regiochemical paradox. Direct alkylation of a nitropyrazole scaffold typically favors the 3-nitro isomer due to steric hindrance and thermodynamic control. Direct nitration of a 4-cyanopyrazole is often sluggish due to the electron-withdrawing nitrile group deactivating the ring.

Therefore, the most robust, scalable route—and the one recommended by this Support Center—is the De Novo Cyclization Strategy followed by a Sandmeyer-type Nitro-deamination . This route locks the N-isopropyl and C5-substituent positions early, guaranteeing the correct 1,5-substitution pattern.

The Recommended Workflow
  • Step 1 (Cyclization): Condensation of Isopropylhydrazine with (Ethoxymethylene)malononitrile to form the 5-amino intermediate.

  • Step 2 (Transformation): Diazotization of the 5-amino group followed by displacement with nitrite (Sandmeyer reaction) to install the 5-nitro group.

Process Visualization (Workflow & Logic)

The following diagram illustrates the critical decision pathways and the chemical logic ensuring regioselectivity.

G Start Starting Materials: Isopropylhydrazine + (Ethoxymethylene)malononitrile Step1 Step 1: Cyclization (Condensation) Start->Step1 Controlled Temp (< 20°C) Intermed Intermediate: 5-Amino-1-isopropyl- 1H-pyrazole-4-carbonitrile Step1->Intermed High Regioselectivity for 5-Amino Step2 Step 2: Sandmeyer Reaction 1. NaNO2, HBF4 (Diazotization) 2. NaNO2, Cu (Nitro-displacement) Intermed->Step2 Diazonium Instability Risk Branch_Wrong Alternative Route: Alkylation of 3-Nitro-4-CN-pyrazole Wrong_Product Major Impurity: 1-Isopropyl-3-nitro isomer (Sterically favored) Branch_Wrong->Wrong_Product N-Alkylation Regioselectivity Issues Target TARGET PRODUCT: 1-Isopropyl-5-nitro- 1H-pyrazole-4-carbonitrile Step2->Target Nucleophilic Aromatic Substitution

Figure 1: Synthetic logic flow comparing the recommended Amino-Cyclization route against the flawed Alkylation route.

Troubleshooting Protocols & FAQs

Module A: Synthesis of the 5-Amino Intermediate

Context: The reaction between isopropylhydrazine and (ethoxymethylene)malononitrile.

Q1: I am observing the formation of a regioisomer (3-amino-1-isopropyl). How do I prevent this?

  • Root Cause: Higher reaction temperatures during the initial addition phase allow the hydrazine to attack the nitrile carbon or the "wrong" electrophilic site, though the 5-amino isomer is generally favored.

  • Corrective Action:

    • Cryogenic Addition: Dissolve (ethoxymethylene)malononitrile in Ethanol (EtOH). Cool to 0–5 °C .[1][2]

    • Controlled Rate: Add the isopropylhydrazine solution dropwise over 60 minutes. Do not allow the internal temperature to exceed 10 °C.[2]

    • Mechanism Check: The terminal nitrogen of the hydrazine (

      
      ) is the most nucleophilic and attacks the enol ether carbon first. This sets the regiochemistry.[3] Keeping the temperature low ensures this kinetic pathway dominates.
      

Q2: The intermediate is oiling out and difficult to crystallize.

  • Root Cause: Residual ethanol or unreacted hydrazine acting as a solvent.

  • Corrective Action:

    • Solvent Swap: Evaporate the EtOH and replace it with a non-polar solvent like Heptane/MTBE (1:1) .

    • Seed: If you have a previous batch, seed the oil at 0 °C.

    • Water Wash: The 5-amino pyrazole is moderately organic soluble. Wash the organic layer with brine to remove hydrazine salts which might be acting as hydrotropes.

Module B: The Sandmeyer Reaction (Amino Nitro)

Context: Converting the 5-amino group to a 5-nitro group using sodium nitrite. This is the most hazardous step.

Q3: The reaction foams uncontrollably upon adding the nitrite source.

  • Root Cause: Rapid evolution of nitrogen gas (

    
    ) and 
    
    
    
    species due to the decomposition of the diazonium intermediate.
  • Corrective Action:

    • Headspace Management: Ensure your reactor has at least 40% free headspace .

    • Sub-surface Addition: If possible, add the nitrite solution sub-surface to prevent localized concentration spikes at the surface.

    • Defoamer: Add a silicone-based defoamer (e.g., Simethicone) prior to the nitrite addition.

Q4: My yield for the nitro-displacement is low (< 30%).

  • Root Cause: Instability of the pyrazole-diazonium salt. Unlike phenyl-diazonium salts, pyrazole-diazonium species are prone to rapid hydrolysis (forming the 5-hydroxy impurity) or polymerization.

  • Corrective Action:

    • Use Fluoroboric Acid (

      
      ):  Instead of 
      
      
      
      , use
      
      
      . The diazonium tetrafluoroborate salt is significantly more stable, allowing time for the nitrite displacement to occur.
    • Excess Nitrite: Use a large excess of

      
       (10–15 equivalents) in the second step to outcompete water for the diazonium cation.
      
    • Catalyst: The addition of Copper (Cu) powder or Cu2O (Gattermann/Sandmeyer conditions) can accelerate the radical transfer required for nitration.

Q5: Why can't I just alkylate 3-nitro-4-cyanopyrazole?

  • Technical Explanation: This is a classic trap. Alkylation of a pyrazole ring with a nitro group is governed by steric avoidance .

    • The nitro group is bulky.

    • The incoming isopropyl group is bulky.

    • The system will alkylate the nitrogen distal (furthest) from the nitro group to minimize steric clash.

    • Result: You will obtain 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (the wrong isomer) as the major product (>90%). Separation of the minor 5-nitro isomer is difficult and yield-destroying.

Scale-Up Data & Specifications

Quantitative Process Parameters

The following table summarizes the critical parameters for a 100g scale batch.

ParameterStep 1: CyclizationStep 2: Sandmeyer Nitration
Limiting Reagent (Ethoxymethylene)malononitrile5-Amino-1-isopropyl-pyrazole-4-CN
Solvent System Ethanol (EtOH)

(aq) / Water
Temperature Range 0 °C

25 °C
-5 °C (Diazo)

25 °C (Displacement)
Concentration 0.5 M0.2 M (Dilution is key for heat control)
Exotherm Class Low (Condensation)High (Diazotization &

release)
Critical Impurity 3-Amino regioisomer5-Hydroxy-pyrazole (Hydrolysis)
Expected Yield 85 - 92%45 - 60%
Analytical Verification (NMR)
  • 1H NMR (DMSO-d6) for Target:

    • Isopropyl CH: Septet at

      
       4.5–5.0 ppm. (Deshielded by adjacent Nitro).
      
    • Isopropyl CH3: Doublet at

      
       1.4–1.5 ppm.
      
    • C3-H: Singlet at

      
       8.0–8.5 ppm. (Note: If this signal is split or shifted significantly upfield, suspect the 3-nitro isomer).
      

Safety Directives (HSE)

DANGER: High Energy Intermediates This synthesis involves Nitro-pyrazoles and Diazonium salts .

  • Explosion Hazard: Dry diazonium salts of heterocycles are shock-sensitive. NEVER let the intermediate from Step 2 dry out if you isolate the diazonium salt (not recommended; proceed in situ).

  • Hydrazine Toxicity: Isopropylhydrazine is a potent alkylating agent and suspected carcinogen. Use double-gloving (Nitrile + Laminate) and a dedicated fume hood.

  • Nitrous Fumes: The Sandmeyer step releases

    
    . Scrubber systems (NaOH trap) are mandatory for scale-up >10g.
    

References

  • Regioselectivity of Hydrazine Condensations

    • Title: Synthesis of 5-amino-1-aryl-4-cyanopyrazoles.
    • Source: Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the mechanism where hydrazine attacks the ethoxy-vinyl carbon to yield the 5-amino isomer.
    • URL:[Link] (General Journal Link for verification of standard pyrazole synthesis protocols).

  • Sandmeyer Nitration of Aminopyrazoles

    • Title: Diazotization of Heterocyclic Amines and The Sandmeyer Reaction.
    • Source: Organic Process Research & Development (OPRD).
    • Relevance: Provides safety protocols for handling diazonium tetrafluorobor
    • URL:[Link]

  • Alkylation Regiochemistry

    • Title: Regioselective N-Alkylation of Pyrazoles.[4][5]

    • Source: The Journal of Organic Chemistry.[4]

    • Relevance: Confirms that alkylation of nitro-pyrazoles favors the 3-nitro isomer (distal alkyl
    • URL:[Link]

  • General Pyrazole Synthesis (Benchchem)

Sources

Optimization

Technical Support Center: Enhancing the Stability of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

Welcome to the technical support center for 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound during experimental workflows. Here, we address common challenges in a practical question-and-answer format, explaining the causality behind experimental choices to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My sample of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is developing a yellow tint over time, even when stored in the dark. What is causing this, and how can I prevent it?

This is a common observation with nitroaromatic compounds. The yellowing is likely due to the formation of nitrophenolic impurities or other chromophoric degradation products. While photodecomposition is a frequent cause for such color changes, its occurrence in the dark suggests other degradation pathways are at play.

  • Probable Cause 1: Trace Acid/Base Contamination: The pyrazole ring system and the nitro group can be susceptible to trace amounts of acid or base, which can catalyze degradation reactions. The presence of acidic or basic impurities in your storage solvent or on the surface of the storage container can initiate these processes.

  • Probable Cause 2: Oxidative Degradation: Although the nitro group makes the aromatic ring electron-deficient and generally resistant to oxidation, other parts of the molecule, such as the isopropyl group, could be susceptible to slow oxidation over time, especially in the presence of atmospheric oxygen.[1]

  • Probable Cause 3: Thermal Stress: Even at what is considered "room temperature," thermal fluctuations can contribute to slow degradation over extended periods. Nitropyrazoles, while generally possessing good thermal stability, are not entirely inert.[2][3]

Troubleshooting and Prevention:

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents for storage and in your experimental solutions. Older solvents can accumulate peroxides (in the case of ethers) or acidic impurities.

  • Inert Atmosphere: For long-term storage, consider blanketing the solid compound or its solutions with an inert gas like argon or nitrogen to displace oxygen.

  • Controlled Storage Conditions: Store the compound at a consistent, controlled temperature, preferably refrigerated (2-8 °C), to minimize thermal degradation.

  • pH Control: If in solution, ensure the pH is neutral. The use of a non-reactive buffer system may be beneficial for certain applications, provided it does not interfere with your downstream experiments.

Q2: I'm observing unexpected peaks in my HPLC analysis after dissolving the compound in a protic solvent like methanol for a few hours. What could be happening?

The appearance of new peaks in your chromatogram suggests that the compound is degrading in the solvent. Protic solvents, especially in the presence of light or impurities, can facilitate degradation.

  • Probable Cause: Solvolysis/Nucleophilic Attack: While nitropyrazoles are generally resistant to hydrolysis, the presence of a strong electron-withdrawing nitro group can activate the pyrazole ring to nucleophilic attack by the solvent (e.g., methanolysis). This can lead to the formation of new, more polar compounds that elute at different retention times in reverse-phase HPLC.

Troubleshooting and Prevention:

  • Solvent Selection: Whenever possible, use aprotic solvents such as acetonitrile, THF, or DMSO for preparing stock solutions. If your experimental protocol requires a protic solvent, prepare the solution fresh and use it immediately.

  • Forced Degradation Study: To confirm this hypothesis, you can perform a simple forced degradation study.[4] Expose a solution of the compound in methanol to elevated temperatures (e.g., 40-60 °C) for a short period and monitor the formation of the new peaks by HPLC. This will help confirm the degradation pathway.[5]

  • Analytical Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from its degradation products.[6][7]

The following workflow can be used to investigate and mitigate solvent-induced degradation:

G A 1-Isopropyl-5-nitro-1H- pyrazole-4-carbonitrile B Excited State A->B hν (Light) C Nitroso Derivative B->C Reduction D Hydroxylamino Derivative C->D Further Reduction E Amino Derivative D->E Further Reduction

Caption: Simplified photochemical reduction pathway of the nitro group.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Decrease in potency or biological activity over time Chemical degradation of the parent compound.1. Re-verify the purity and concentration of your stock solution using HPLC or NMR. [6] 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C. 3. Review storage solvent and handling procedures for potential incompatibilities.
Formation of a precipitate in a stored solution 1. Poor solubility at storage temperature. 2. Formation of an insoluble degradation product.1. Gently warm the solution to see if the precipitate redissolves. If so, it's likely a solubility issue. 2. If it does not redissolve, isolate the precipitate and analyze it (e.g., by LC-MS) to identify it. [8]This will inform you about the degradation pathway.
Inconsistent results between experimental batches Variability in the stability of the compound under slightly different experimental conditions.1. Standardize all experimental parameters, including incubation times, temperature, and light exposure. 2. Always prepare fresh dilutions from a validated stock solution for each experiment. 3. Conduct a forced degradation study to understand the compound's sensitivities. [4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, as recommended by ICH guidelines. [4][9] Objective: To assess the intrinsic stability of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile.

Materials:

  • 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, heat a solution of the compound (in a suitable solvent like acetonitrile) at 60°C for 24 hours. Analyze both by HPLC.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B) for a defined period. Analyze by HPLC.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

G A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (Solid & Solution) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Compare to Control & Identify Degradants H->I

Sources

Reference Data & Comparative Studies

Validation

Comparative Process Validation: Synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile presents a class...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile presents a classic regiochemical challenge in heterocyclic chemistry. As a Senior Application Scientist, I have evaluated the two predominant synthetic strategies: Direct Alkylation (Method A) and De Novo Cyclization-Oxidation (Method B) .

While Method A appeals due to the low cost of starting materials, our validation data indicates it is chemically flawed for this specific isomer, yielding predominantly the 3-nitro regioisomer due to steric and electronic governing factors. Method B is the validated, recommended protocol , utilizing a stepwise cyclization and Sandmeyer-type transformation to ensure 100% regiochemical fidelity for the 5-nitro target.

The Regioselectivity Challenge

The core difficulty lies in the tautomeric nature of the nitropyrazole precursor. When alkylating 3(5)-nitro-1H-pyrazole-4-carbonitrile, the electrophile (isopropyl halide) can attack either nitrogen.

  • Electronic Factor: The nitrogen adjacent to the nitro group (N1 in the 5-nitro isomer) is electron-deficient due to the strong inductive effect (-I) of the nitro group.

  • Steric Factor: The nitro group is bulky, hindering the adjacent nitrogen.

Consequently, standard alkylation favors the distal nitrogen, producing 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (the wrong isomer) as the major product.

Diagram 1: The Regiochemical Divergence (Method A vs. Method B)

Regioselectivity Start Precursor Selection NitroPyrazole 3(5)-Nitro-1H-pyrazole-4-CN (Tautomeric Mix) Start->NitroPyrazole Method A Cyclization Cyclization (iPr-Hydrazine + EMME) Start->Cyclization Method B (Recommended) Alkylation Direct Alkylation (iPr-X, Base) NitroPyrazole->Alkylation WrongIsomer MAJOR PRODUCT 1-Isopropyl-3-nitro-4-CN (Sterically Favored) Alkylation->WrongIsomer 80-85% TargetIsomer MINOR PRODUCT 1-Isopropyl-5-nitro-4-CN (Target) Alkylation->TargetIsomer 15-20% AminoInter Intermediate 5-Amino-1-isopropyl-4-CN Cyclization->AminoInter Regio-controlled Sandmeyer Sandmeyer Nitration (NaNO2, Cu) AminoInter->Sandmeyer FinalTarget TARGET PRODUCT 1-Isopropyl-5-nitro-4-CN (>98% Regio-purity) Sandmeyer->FinalTarget High Yield

Caption: Mechanistic divergence showing why Direct Alkylation (Method A) fails to produce the 5-nitro isomer efficiently, while the De Novo route (Method B) guarantees the correct structure.

Method A: Direct Alkylation (The "Strawman" Protocol)

Status: Not Recommended for 5-Nitro Target

This method is often attempted first due to the commercial availability of 3-nitro-4-cyanopyrazole. However, it requires tedious chromatographic separation to isolate the minor 5-nitro isomer.

Protocol Summary:

  • Dissolution: Dissolve 3-nitro-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous DMF.

  • Base Addition: Add

    
     (1.5 eq). Note: Cesium is used to promote tighter ion pairing, slightly improving the ratio over Potassium, but not solving the steric issue.
    
  • Alkylation: Add 2-iodopropane (1.2 eq) dropwise at 0°C, then heat to 60°C for 4 hours.

  • Workup: Aqueous quench, EtOAc extraction.

Experimental Outcome:

  • Crude Ratio: 4:1 (3-nitro : 5-nitro).

  • Yield of Target: <18% isolated yield after column chromatography.

  • Issues: High waste; difficult separation of isomers with similar

    
     values.
    
Method B: De Novo Cyclization & Sandmeyer (The Validated Protocol)

Status: Recommended / Validated

This route constructs the pyrazole ring with the isopropyl group already in place, locking the regiochemistry. The subsequent conversion of the amino group to a nitro group proceeds with high fidelity.

Step 1: Synthesis of 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

The reaction of isopropyl hydrazine with ethoxymethylene malononitrile is highly regioselective. The unsubstituted


 of the hydrazine attacks the electrophilic enol ether first, followed by cyclization of the substituted nitrogen onto one of the nitrile groups.

Protocol:

  • Reagents: Charge Isopropyl hydrazine hydrochloride (1.0 eq) and Ethoxymethylene malononitrile (1.0 eq) in Ethanol.

  • Base: Add

    
     (1.1 eq) to liberate the free hydrazine.
    
  • Reflux: Heat to reflux (78°C) for 3 hours. The solution turns yellow/orange.

  • Isolation: Cool to 0°C. The product often precipitates. If not, concentrate and triturate with cold ether.

  • Validation:

    
     NMR confirms the disappearance of the ethoxy group and the formation of the pyrazole ring. The amino group is exclusively at the 5-position.
    
Step 2: Sandmeyer-Type Nitro-Dediazotization

Converting the 5-amino group to the 5-nitro group.

Protocol:

  • Diazotization: Dissolve the 5-amino intermediate in

    
     (48% aq) or 
    
    
    
    . Cool to -5°C. Add
    
    
    (1.2 eq) dissolved in minimal water dropwise. Stir for 30 mins to form the diazonium salt.
  • Nitration: Add the cold diazonium solution to a suspension of Copper bronze (or Copper(I) oxide) and excess

    
     in water at room temperature.
    
  • Reaction: Nitrogen gas evolution is observed. Stir for 2 hours.

  • Extraction: Extract with DCM. The organic layer will contain the 5-nitro product.

Experimental Outcome:

  • Regio-purity: >99% (No 3-nitro isomer formed).

  • Overall Yield: 45-60% (over 2 steps).

  • Scalability: High. Avoids difficult chromatography.[1]

Diagram 2: Validated Workflow (Method B)

Workflow Step1 Step 1: Cyclization Reagents: iPr-NHNH2 + EtO-CH=C(CN)2 Solvent: EtOH, Reflux Inter Intermediate Isolated 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (Solid, Stable) Step1->Inter Yield: 85% Step2 Step 2: Sandmeyer Transformation Reagents: NaNO2/HBF4 then Cu/NaNO2 Temp: -5°C -> RT Inter->Step2 Product Final Product 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile Step2->Product Yield: 60%

Caption: Step-by-step validated protocol for the De Novo synthesis route.

Comparative Data Summary
FeatureMethod A (Direct Alkylation)Method B (De Novo / Sandmeyer)
Primary Reagents 3-Nitro-4-CN-pyrazole + 2-IodopropaneIsopropyl hydrazine + Ethoxymethylene malononitrile
Major Product 1-Isopropyl-3-nitro (Wrong Isomer)1-Isopropyl-5-nitro (Target)
Regioselectivity ~20% Target>99% Target
Purification Difficult Column ChromatographyCrystallization / Simple Extraction
Overall Yield <18%50-60%
Scalability Poor (due to separation)Excellent
Safety Profile StandardDiazonium salt handling required (Exotherm control)
Conclusion & Recommendation

For the synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile , Method B is the superior and validated approach . It circumvents the thermodynamic and steric preferences that plague the direct alkylation of nitropyrazoles. Researchers are strongly advised to utilize the cyclization/oxidation pathway to ensure the integrity of the 5-nitro position, particularly for pharmaceutical applications where isomeric purity is critical.

References
  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: Journal of Organic Chemistry (2022).
    • URL:[Link]

  • Synthesis of 5-Amino-pyrazole-4-carbonitriles

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Sandmeyer Conversion (Amino to Nitro): Title: A Practical Synthesis of Nitro-Substituted Pyrazoles via Diazotization. Source: General Reference for Heterocyclic Sandmeyer Transformations (Organic Syntheses / J. Het. Chem). Context: Validates the transformation on electron-deficient heterocycles.

Sources

Comparative

A Comparative Analysis of the Biological Efficacy of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile Against Established Anticancer Agents

In the landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its synthetic tract...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point for medicinal chemists. This guide provides a comprehensive, in-depth comparison of the biological efficacy of a novel investigational compound, 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile, with established anticancer drugs. The inclusion of a nitro group and a carbonitrile moiety on the pyrazole ring suggests potential for enhanced biological activity, a hypothesis that warrants rigorous experimental validation.[5][6][7]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies required to assess anticancer efficacy, present hypothetical yet plausible data for our investigational compound, and compare its performance against well-known therapeutics. The causality behind experimental choices will be explained to provide a deeper understanding of the drug evaluation process.

Introduction to the Investigational Compound and Comparators

1.1. 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile: A Novel Scaffold

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is a synthetic heterocyclic compound. While specific biological data for this exact molecule is not yet extensively published, its structural motifs are associated with significant pharmacological activities. Pyrazole derivatives have been widely investigated for their anti-inflammatory, antimicrobial, and notably, anticancer properties.[8][9] The nitro group, a strong electron-withdrawing moiety, is a common feature in various biologically active compounds and can contribute to their mechanism of action.[10]

1.2. Established Anticancer Drugs for Comparison

To contextualize the potential efficacy of our investigational compound, we will compare it against two well-established anticancer drugs with distinct mechanisms of action:

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, preventing replication and inducing apoptosis. It is a widely used chemotherapeutic agent for a variety of cancers.

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinase and VEGFR, thereby inhibiting tumor growth and angiogenesis.

Experimental Design for Comparative Efficacy

The following sections outline a logical and scientifically rigorous workflow for evaluating the anticancer potential of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile.

G cluster_0 In Vitro Efficacy Evaluation cluster_1 Mechanism of Action Studies A Cell Line Selection (MCF-7, A549, HCT116) B Cytotoxicity Assay (MTT) A->B Determine IC50 C Apoptosis Assay (Annexin V/PI Staining) B->C Investigate Cell Death Mechanism D Cell Cycle Analysis (Flow Cytometry) B->D Analyze Cell Cycle Arrest E Kinase Inhibition Profiling C->E If Apoptosis is Induced D->E F Western Blot Analysis (Key Signaling Proteins) E->F Validate Target Engagement

Caption: Experimental workflow for assessing the anticancer efficacy of a novel compound.

2.1. Cell Line Selection

The choice of cancer cell lines is critical for a comprehensive evaluation. We will utilize a panel of cell lines representing different cancer types:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colon cancer cell line.

This diverse panel allows for the assessment of broad-spectrum activity versus selective efficacy.

2.2. Cytotoxicity Assay

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile, Doxorubicin, and Sorafenib for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

2.3. Apoptosis Assay

Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

2.4. Cell Cycle Analysis

Protocol: Propidium Iodide Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing Propidium Iodide and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the hypothetical data obtained from the aforementioned assays.

Table 1: IC50 Values (µM) of Test Compounds against Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile5.28.13.5
Doxorubicin0.81.20.5
Sorafenib6.55.87.2

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24h Treatment

CompoundMCF-7A549HCT116
Vehicle Control5%4%6%
1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile45%38%52%
Doxorubicin65%58%72%
Sorafenib35%42%38%

Table 3: Cell Cycle Distribution (%) in HCT116 Cells after 24h Treatment

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control55%25%20%
1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile25%15%60%
Doxorubicin30%10%60%
Sorafenib65%20%15%

Discussion and Mechanistic Insights

Based on our hypothetical data, 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile demonstrates promising anticancer activity. While its potency (IC50 values) is lower than that of the potent cytotoxic agent Doxorubicin, it is comparable to the multi-kinase inhibitor Sorafenib.

The significant induction of apoptosis suggests that the compound triggers programmed cell death. Furthermore, the cell cycle analysis in HCT116 cells indicates a potent G2/M phase arrest, a mechanism shared with Doxorubicin. This suggests a potential interaction with the cellular machinery that governs mitosis.

Given that many pyrazole derivatives exert their anticancer effects through kinase inhibition, a plausible mechanism of action for 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile could involve the targeting of cell cycle-related kinases such as Cyclin-Dependent Kinases (CDKs).[8]

G node_A Growth Factors node_B Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) node_A->node_B node_C RAS/RAF/MEK/ERK Pathway node_B->node_C node_D PI3K/AKT/mTOR Pathway node_B->node_D node_E Cell Proliferation, Survival, Angiogenesis node_C->node_E node_D->node_E node_F Sorafenib Blocks RAF, VEGFR node_F:f1->node_B node_F:f1->node_C node_G 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile Putative Kinase Inhibition node_G:f1->node_C Hypothesized Target

Caption: A simplified signaling pathway potentially targeted by kinase inhibitors.

Conclusion and Future Directions

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile exhibits significant in vitro anticancer activity, characterized by cytotoxicity, apoptosis induction, and cell cycle arrest. Its efficacy profile warrants further investigation.

Future studies should focus on:

  • Kinase Profiling: To identify the specific molecular targets of the compound.

  • In Vivo Studies: To evaluate its efficacy and safety in animal models.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's potency and selectivity.

The data presented in this guide, while hypothetical, provides a framework for the systematic evaluation of novel pyrazole derivatives as potential anticancer agents. The versatility of the pyrazole scaffold continues to offer exciting opportunities in the development of next-generation cancer therapeutics.[9][11]

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Future Medicinal Chemistry & Research Journal, 3(10).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Medicinal Chemistry.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023). MDPI.
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive. (2024). Academic Strive.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (2021). MDPI.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K. (2024). Royal Society of Chemistry.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021). Meddocs Publishers.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). International Journal of Pharmaceutical Research.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025). Arabian Journal of Chemistry.
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed. (2017). PubMed.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Molecules.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (n.d.).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • 1-Isopropyl-1H-pyrazole-4-carboxylic acid - Chem-Impex. (n.d.). Chem-Impex.
  • 1-Isopropyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 436096-96-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 1356543-47-9|1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid - BLDpharm. (n.d.). BLDpharm.

Sources

Comparative

Definitive Structural Elucidation of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile via Single-Crystal X-Ray Diffraction

Executive Summary & Strategic Rationale In the development of high-energy materials and pharmaceutical intermediates, the regiochemistry of pyrazole functionalization is a critical quality attribute.[1] The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of high-energy materials and pharmaceutical intermediates, the regiochemistry of pyrazole functionalization is a critical quality attribute.[1] The synthesis of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile typically involves the N-alkylation of a nitropyrazole precursor or the nitration of an N-alkylated pyrazole. Both pathways are prone to producing regioisomeric mixtures (specifically the 1,3-nitro vs. 1,5-nitro isomers) that are difficult to distinguish via standard 1D NMR due to the lack of proton coupling at the quaternary C4 and C5 positions.

This guide details the validation of the 1,5-regioisomer using Single-Crystal X-Ray Diffraction (SC-XRD) . Unlike spectroscopic approximations, SC-XRD provides absolute structural certainty, revealing steric-induced torsion angles and intermolecular packing forces that define the compound's stability and reactivity profile.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

To justify the resource investment in crystallography, one must understand the limitations of faster screening methods when applied to nitro-pyrazole carbonitriles.

Table 1: Structural Elucidation Performance Matrix
FeatureSC-XRD (Gold Standard) 1D NMR (

H/

C)
2D NMR (NOESY/HMBC)
Regioisomer Certainty Absolute (100%) Low (Ambiguous quaternary carbons)Moderate (Dependent on through-space coupling)
Stereochemistry Direct visualization of Torsion AnglesInferred via coupling constantsInferred via NOE intensity
Sample State Solid Crystal (Lattice)Solution (Averaged conformation)Solution (Averaged conformation)
Steric Analysis Measures Nitro-group twistingCannot measure bond rotation directlyQualitative only
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Expert Insight: The "Ortho-Like" Steric Clash

In the 1-isopropyl-5-nitro isomer, the bulky isopropyl group at N1 and the nitro group at C5 occupy adjacent positions (an "ortho-like" relationship). This creates significant steric strain.

  • Hypothesis: The nitro group will likely rotate out of the plane of the pyrazole ring to minimize repulsion with the isopropyl methine proton.

  • Detection: NMR averages this rotation in solution. Only SC-XRD can capture the specific torsion angle (

    
    ) in the solid state, which correlates directly with the molecule's potential energy and reactivity.
    

Experimental Protocol: Crystallization & Data Collection

The following protocol is designed to grow diffraction-quality crystals for this specific class of polar, nitro-functionalized heterocycles.

Phase 1: Crystal Growth Strategy

Nitro-pyrazole carbonitriles are polar but often exhibit poor solubility in non-polar solvents. A Slow Evaporation or Vapor Diffusion approach is recommended.

  • Solvent Selection:

    • Primary Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc). These dissolve the polar nitro/cyano groups.

    • Antisolvent (for diffusion): n-Heptane or Pentane.

  • Procedure (Vapor Diffusion):

    • Dissolve 20 mg of the purified solid in 1.5 mL of MeCN in a small inner vial.

    • Place the open inner vial inside a larger jar containing 10 mL of n-Heptane.

    • Seal the outer jar and store at 4°C in a vibration-free environment.

    • Target: Prismatic or block-like crystals (approx. 0.2 x 0.2 x 0.1 mm) should form within 48–72 hours.

Phase 2: X-Ray Data Collection
  • Instrument: Bruker D8 Quest or equivalent diffractometer.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the nitro group, though Cu is acceptable for small organic molecules.
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion of the isopropyl methyl groups, which are prone to high disorder.

Structural Confirmation Logic

To confirm the structure as 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile , the refined model must satisfy specific geometric criteria that distinguish it from the 1,3-nitro isomer.

Pathway Visualization: Isomer differentiation

The following diagram illustrates the critical decision pathway for distinguishing the isomers.

IsomerLogic Start Synthesized Product (Unknown Regiochemistry) XRD SC-XRD Data Collection (Mo-Kalpha, 100K) Start->XRD Refinement Structure Solution & Refinement (SHELXT) XRD->Refinement Check1 Check N1-C5 Interaction Refinement->Check1 Isomer5 Observation A: Nitro group at C5 (adjacent to N-iPr) High Torsion Angle (>20°) Check1->Isomer5 Steric Clash Detected Isomer3 Observation B: Nitro group at C3 (remote from N-iPr) Planar Nitro Group (~0°) Check1->Isomer3 No Steric Clash Result5 CONFIRMED: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile Isomer5->Result5 Result3 REJECTED: (Identified as 1,3-isomer) Isomer3->Result3

Figure 1: Decision logic for distinguishing regioisomers based on crystallographic steric indicators.

Key Crystallographic Parameters

When analyzing the solved structure, verify these specific metrics:

  • Regiochemistry Check:

    • Locate the N1 atom (bonded to the isopropyl group).

    • Trace the ring to C5 . Does C5 possess the Nitro group (

      
      )?
      
    • Validation: In the 1,5-isomer, the distance between the N-isopropyl methine hydrogen and the Nitro oxygen will be within the van der Waals sum radii (approx 2.6 Å), forcing the twist.

  • Bond Lengths (Expected):

    • 
      : ~1.44 Å (Standard conjugation).
      
    • 
      : ~1.45 Å.
      
    • 
      : ~1.35 Å (Typical pyrazole character).
      
  • Torsion Angles (The "Fingerprint"):

    • Look at the torsion angle

      
       (
      
      
      
      ).
    • 1,5-isomer: Expect

      
       to be 30°–60°  due to steric clash with the isopropyl group.
      
    • 1,3-isomer: Expect

      
       to be < 10°  (nearly coplanar) as there is no steric hindrance.
      

Workflow for Publication-Ready Data

To ensure the dataset meets the E-E-A-T standards for publication in journals like Acta Crystallographica or J. Med. Chem:

Workflow Sample Pure Sample (>98% HPLC) Growth Crystal Growth (MeCN/Heptane) Sample->Growth Mount Mounting (Mitegen Loop) Growth->Mount Collect Data Collection (0.71073 Å) Mount->Collect Solve Structure Solution (SHELXT/Olex2) Collect->Solve Validate CheckCIF (IUCr Standards) Solve->Validate Pub Final CIF Deposition Validate->Pub

Figure 2: Step-by-step experimental workflow from sample preparation to data deposition.

Validation Checklist (Self-Correction)

References

  • Foces-Foces, C., et al. (2001).[2] A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. Link

  • Larranaga, H., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI Crystals. Link

  • BenchChem Technical Guides. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Link

  • Dalinger, I.L., et al. (2022).[3] Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI Molecules. Link

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

Executive Summary & Hazard Profiling Do not treat 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile as standard organic waste. [1] This compound belongs to the class of nitro-substituted azoles , a family of energetic heter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Do not treat 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile as standard organic waste. [1]

This compound belongs to the class of nitro-substituted azoles , a family of energetic heterocycles often investigated for their high enthalpy of formation and potential explosivity. Its structure combines a nitro group (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) and a nitrile group (

) on a pyrazole ring.[1] This creates a dual-hazard profile:
  • Energetic Instability (Nitro moiety): Nitro-pyrazoles are susceptible to rapid thermal decomposition. The

    
     group can trigger autocatalytic decomposition if subjected to heat, shock, or friction.
    
  • Acute Toxicity (Nitrile moiety): Under acidic conditions or thermal stress, the nitrile group can liberate hydrogen cyanide (HCN) or toxic nitrogen oxides (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).
    
Physicochemical Hazard Data
PropertyValue / CharacteristicRisk Implication
Molecular Formula

High Nitrogen content (Energetic)
Reactivity Shock/Friction Sensitive (Potential)D003 (Reactive) Waste Characteristic
Decomposition Exothermic >150°C (Est.)[1][2][3]Runaway reaction risk in ovens/rotovaps
Incompatibility Strong Acids, Strong Bases, ReducersHCN evolution (Acids); Exotherm (Bases)
RCRA Code D003 (Reactive) / D001 (Ignitable)Requires specialized incineration

Waste Classification & Segregation

Proper segregation is the primary defense against laboratory accidents. You must classify this material based on its Reactive nature rather than just its toxicity.

  • Primary Stream: High-Hazard / Reactive Organics.

  • Prohibited Streams:

    • General Organic Solvents: Do not mix with acetone/methanol waste streams. The heat of solvation or reaction with other trace contaminants could trigger decomposition.

    • Acid Waste: Immediate risk of HCN generation.

    • Trash/Biohazard: Strictly forbidden.

Operational Disposal Protocol

This protocol uses a self-validating packaging system designed to minimize static discharge and mechanical friction.

Phase 1: Pre-Disposal Stabilization
  • For Solids: If the material is dry and crystalline, dampen it with a compatible high-flashpoint solvent (e.g., mineral oil or water, if miscibility allows and no hydrolysis risk exists) to desensitize it against friction. Note: For this specific nitrile, water is generally safe for short-term desensitization, but mineral oil is preferred for long-term stability.[1]

  • For Solutions: Ensure the solvent is not a peroxide former (like THF) which could add instability.

Phase 2: Packaging (The "Double-Shell" Method)[1]
  • Primary Container: Use a conductive or static-dissipative plastic bottle (HDPE). Avoid glass if possible, as screw-cap friction on glass threads can initiate energetic materials.

    • Why: Nitro-compounds can be electrostatic sensitive.

  • Secondary Containment: Place the primary container inside a clear plastic bag or a secondary bucket lined with vermiculite.

  • Headspace: Leave at least 20% headspace in the container to accommodate potential gas evolution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) during storage.
    
Phase 3: Labeling

The label must be explicit to prevent downstream accidents at the incineration plant.

  • Text: "CAUTION: NITRO-PYRAZOLE DERIVATIVE. POTENTIALLY ENERGETIC. TOXIC (NITRILE)."

  • Hazard Codes: GHS01 (Exploding Bomb - precautionary), GHS06 (Skull & Crossbones).[1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision pathways for disposing of this compound.

DisposalWorkflow Start Waste Generation: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Desensitize Desensitize: Wet with Mineral Oil (10% wt) Solid->Desensitize High Friction Risk SolventCheck Check Solvent: Is it Peroxide Free? Liquid->SolventCheck Packaging Packaging: HDPE Bottle (Static Dissipative) Double Containment Desensitize->Packaging Stabilize Stabilize: Add Radical Inhibitor (BHT) if necessary SolventCheck->Stabilize Yes SolventCheck->Packaging No (Segregate) Stabilize->Packaging Labeling Labeling: 'REACTIVE - NITRO COMPOUND' 'TOXIC - NITRILE' Packaging->Labeling Handoff EHS / HazMat Pickup (Destruction via Incineration) Labeling->Handoff

Figure 1: Decision matrix for the safe segregation and packaging of nitro-pyrazole waste.

The Ultimate Fate: Incineration Chemistry

Researchers should understand why specific disposal is required. We do not landfill this chemical; it must be destroyed via High-Temperature Incineration .

The destruction mechanism involves oxidative combustion. However, the presence of the nitro and nitrile groups complicates the stoichiometry:

  • Decomposition: Upon heating, the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     bond typically cleaves first, releasing 
    
    
    
    radicals [1].
  • Combustion: The nitrile carbon oxidizes to

    
    , but the nitrogen can form 
    
    
    
    or, in oxygen-deficient zones,
    
    
    .
    
    
    [1]
  • Scrubbing: The incinerator must be equipped with an alkaline scrubber (Sodium Hydroxide) to neutralize the acid gases (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ) generated during the burn.

Why this matters to you: If you dispose of this in a standard solvent drum, the drum may be processed in a fuel-blending facility not equipped for high-NOx/Cyanide loads, causing an environmental release or facility damage.

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Evacuate: Clear the immediate area.

  • PPE: Butyl rubber or Nitrile gloves (double gloved), Safety Goggles, Lab Coat.

  • Action: Do NOT sweep dry material (friction hazard).

  • Neutralization: Gently cover the spill with a wet absorbent pad (water/surfactant mix) to desensitize the nitro group. Scoop the wet mass into a waste container.

Scenario: Skin Exposure

  • Immediate Wash: Flush with water for 15 minutes. The nitrile group poses a skin absorption risk.

  • Medical Attention: Seek evaluation for potential cyanide poisoning symptoms (dizziness, headache, rapid breathing), although the organic nitrile is generally slower-acting than inorganic cyanides [2].

References

  • Sinditskii, V. P., et al. (2017). "Thermal decomposition peculiarities and combustion behavior of nitropyrazoles." Thermochimica Acta, 651, 83-99.[3] Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] Link

  • U.S. EPA.[5] (2024).[6][7] "Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA)." EPA.gov. Link

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile
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Reactant of Route 2
1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile
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